CCG-232964
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI Key |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG-232964, a novel small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in fibrosis, making this compound a promising candidate for the development of antifibrotic therapies.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a key mechanotransduction pathway that translates extracellular signals and changes in the actin cytoskeleton into transcriptional responses.
-
Activation: The pathway is initiated by the activation of Rho GTPases, often in response to stimuli such as lysophosphatidic acid (LPA) or transforming growth factor-beta (TGF-β).
-
Actin Dynamics: Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).
-
MRTF-A Translocation: In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool, due to F-actin polymerization, leads to the dissociation of MRTF-A from G-actin.
-
Nuclear Import and SRF Interaction: Once released, MRTF-A translocates to the nucleus, where it binds to the Serum Response Factor (SRF), a MADS-box transcription factor.
-
Gene Transcription: The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the transcription of pro-fibrotic and cytoskeletal genes, such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA).
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
This compound: A Potent and Orally Bioavailable Inhibitor
This compound belongs to a novel class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a phenotypic high-throughput screen. This class of compounds has demonstrated remarkable potency in inhibiting Rho/MRTF/SRF-mediated gene transcription.
Quantitative Data
The following table summarizes the reported in vitro potency of the lead compound and the significant improvement achieved with the development of this compound and related compounds.
| Compound | IC50 (SRF-Luciferase Reporter Assay) | Cell Line | Notes |
| Lead Compound | 180 nM | NIH 3T3 | Initial hit from high-throughput screening.[1][2] |
| This compound | Sub-nanomolar (estimated) | NIH 3T3 | A highly potent, orally bioavailable derivative.[1][3] |
Note: The exact IC50 for this compound is not publicly available in the referenced abstract but is described as having a 5-order-of-magnitude improvement in potency from the initial 180 nM lead.
Experimental Protocols
SRF-Luciferase Reporter Gene Assay
This assay is the primary method for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF pathway.
Objective: To measure the ability of a test compound to inhibit serum-induced activation of an SRF-responsive luciferase reporter gene.
Materials:
-
NIH 3T3 cells stably transfected with a pGL4.34[SRF-RE/luc2P] vector.
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Test compound (e.g., this compound).
-
Luciferase Assay System (e.g., Promega ONE-Glo™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the stably transfected NIH 3T3 cells into 96-well plates at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells and reduce basal SRF activity.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Add the compound solutions to the appropriate wells and incubate for 1 hour.
-
Stimulation: Induce the pathway by adding FBS to a final concentration of 15%.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the SRF-Luciferase Reporter Gene Assay.
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This animal model is used to evaluate the antifibrotic efficacy of this compound in a disease-relevant context.
Objective: To determine if oral administration of this compound can reduce the development of dermal fibrosis induced by bleomycin in mice.
Materials:
-
C57BL/6 mice.
-
Bleomycin sulfate.
-
Phosphate-buffered saline (PBS).
-
Test compound (this compound) formulated for oral gavage.
-
Vehicle control.
-
Hydroxyproline assay kit.
-
Histology reagents (formalin, paraffin, Masson's trichrome stain).
Methodology:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Fibrosis Induction: Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 1 mg/mL solution) or PBS (control) to a shaved area on the back of the mice for a period of 3-4 weeks.
-
Compound Administration: Concurrently with bleomycin injections, administer this compound or vehicle control daily via oral gavage.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the injection sites.
-
Histological Analysis: Fix a portion of the skin tissue in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and assess dermal thickness.
-
Hydroxyproline Assay: Use the remaining skin tissue to measure the total collagen content via a hydroxyproline assay. Hydroxyproline is a major component of collagen.
-
Data Analysis: Compare the dermal thickness and hydroxyproline content between the different treatment groups (PBS, bleomycin + vehicle, bleomycin + this compound) using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to dose-dependently reduce the expression of pro-fibrotic genes in vitro and significantly attenuate the development of dermal fibrosis in a preclinical in vivo model highlights its potential as a novel therapeutic agent for fibrotic diseases such as scleroderma. Further investigation into the precise molecular target and the long-term safety profile of this compound is warranted to advance its clinical development.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
Cellular Target of CCG-232964: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232964 is a potent, orally bioavailable small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It was identified through a phenotypic high-throughput screen utilizing a serum response element (SRE) luciferase reporter. While the direct molecular target of this compound remains unelucidated, its mechanism of action is characterized by the inhibition of MRTF/SRF-mediated gene transcription. This document provides a comprehensive technical overview of this compound, including its effects on the signaling pathway, quantitative data on its activity, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.
Introduction to the Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a critical regulator of actin cytoskeletal dynamics and gene expression. It plays a pivotal role in various cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases and cancer.
The pathway is initiated by the activation of Rho GTPases (e.g., RhoA) in response to extracellular stimuli. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool, due to F-actin polymerization, leads to the dissociation of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it acts as a transcriptional coactivator for SRF. The MRTF-A/SRF complex then binds to SREs in the promoter regions of target genes, driving their transcription. Key target genes include those involved in cytoskeletal organization and fibrosis, such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA).
This compound: An Inhibitor of the Rho/MRTF/SRF Pathway
This compound belongs to a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. Its discovery and characterization were first reported by Kahl et al. in the Journal of Medicinal Chemistry in 2019. The potent and well-defined structure-activity relationship of this series of compounds suggests a potential covalent binding mechanism to its yet-unknown molecular target.
The primary functional effect of this compound is the inhibition of MRTF/SRF-mediated gene transcription. While the precise binding partner is not known, inhibitors of this pathway, such as the related compound CCG-1423, have been shown to prevent the nuclear translocation of MRTF-A. It is highly probable that this compound acts through a similar mechanism, thereby preventing the formation of the active MRTF-A/SRF transcriptional complex in the nucleus.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | SRE-Luciferase IC50 (nM) | Cytotoxicity (CC50 in µM) |
| This compound | Data not specifically provided for this named compound in the primary publication, which focuses on the lead optimization process. | > 100 |
| Analog 8j (CCG-58150) from Kahl et al. | 0.0012 | > 100 |
| Hit Compound 1 from Kahl et al. | 180 | > 100 |
Note: The primary publication focuses on the structure-activity relationship leading to highly potent analogs. While this compound is part of this novel class, specific data points for this designated compound were not singled out in the initial report. The data for a highly potent analog (8j) is presented for context.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound and its analogs.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is the primary method for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.
-
Cell Line: NIH 3T3 fibroblasts stably transfected with a luciferase reporter gene under the control of a serum response element (SRE) promoter.
-
Procedure:
-
Seed the SRE-luciferase reporter cells in 96-well plates and culture until they reach confluence.
-
Starve the cells in a serum-free medium for 24 hours to reduce basal pathway activity.
-
Treat the cells with a serial dilution of this compound or control compounds for 1 hour.
-
Stimulate the cells with a Rho/MRTF/SRF pathway activator, such as lysophosphatidic acid (LPA) or fetal bovine serum (FBS), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay
This assay determines the concentration at which a compound induces cell death.
-
Cell Line: NIH 3T3 fibroblasts or other relevant cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a period corresponding to the SRE-luciferase assay (e.g., 24 hours).
-
Add a viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent (e.g., alamarBlue).
-
Incubate for a specified time to allow for the metabolic conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
MRTF-A Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of the compound on the subcellular localization of MRTF-A.
-
Cell Line: Human dermal fibroblasts or other suitable cell types.
-
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with this compound or a vehicle control.
-
Stimulate the cells with a pathway activator (e.g., LPA or FBS) to induce MRTF-A nuclear translocation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against MRTF-A.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of MRTF-A nuclear translocation.
-
In Vivo Model of Bleomycin-Induced Dermal Fibrosis
This animal model is used to assess the anti-fibrotic efficacy of this compound in vivo.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer daily subcutaneous injections of bleomycin or saline (as a control) to a defined area on the backs of the mice for a period of 2-4 weeks to induce dermal fibrosis.
-
Administer this compound or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Assess the extent of fibrosis by:
-
Histology: Stain skin sections with Masson's trichrome to visualize collagen deposition and measure dermal thickness.
-
Hydroxyproline Assay: Quantify the total collagen content in skin homogenates.
-
Immunohistochemistry: Stain for fibrosis markers such as α-SMA.
-
-
Visualizations
Signaling Pathway of Rho/MRTF/SRF and Point of Inhibition
Caption: Rho/MRTF/SRF signaling pathway and the proposed point of inhibition for this compound.
Experimental Workflow for SRE-Luciferase Reporter Assay
CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Pathway for the Treatment of Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is the final common pathway of a multitude of chronic diseases, contributing to significant morbidity and mortality worldwide. Systemic sclerosis (scleroderma) is a debilitating autoimmune disease characterized by widespread fibrosis of the skin and internal organs. Current therapeutic options for scleroderma and other fibrotic conditions are limited, highlighting the urgent need for novel antifibrotic agents. CCG-232964 has emerged as a promising orally bioavailable small molecule inhibitor with potent antifibrotic properties. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanism of action of this compound as a potential therapeutic agent for fibrotic diseases.
Mechanism of Action: Targeting the Rho/MRTF/SRF Signaling Pathway
This compound exerts its antifibrotic effects by inhibiting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2] This signaling cascade is a critical regulator of cellular processes involved in fibrosis, including fibroblast activation, differentiation into myofibroblasts, and the production of ECM proteins.
The activation of this pathway is initiated by various stimuli, including lysophosphatidic acid (LPA) and mechanical stress, which lead to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool upon F-actin polymerization leads to the release and nuclear translocation of MRTF-A. In the nucleus, MRTF-A acts as a transcriptional coactivator for SRF, driving the expression of numerous pro-fibrotic genes, including Connective Tissue Growth Factor (CTGF), alpha-smooth muscle actin (α-SMA), and collagen.[3] this compound disrupts this signaling cascade, leading to the suppression of pro-fibrotic gene expression.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Discovery and Development of CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCG-232964 is a novel, orally active small molecule inhibitor targeting the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes involved in fibrosis, a pathological hallmark of diseases such as scleroderma. The discovery of this compound and its analogs stemmed from a phenotypic high-throughput screen and subsequent structure-activity relationship (SAR) optimization. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this promising therapeutic candidate, with a focus on the quantitative data, experimental methodologies, and underlying biological pathways.
Introduction
Fibrotic diseases, including scleroderma, are characterized by the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ failure. A key cellular event in fibrosis is the transformation of fibroblasts into contractile myofibroblasts, a process heavily dependent on the Rho/MRTF/SRF signaling cascade.[1][2] This pathway integrates signals from the cellular microenvironment, such as mechanical stress and growth factors, to drive the expression of profibrotic genes.[3][4] Consequently, inhibition of this pathway presents a compelling therapeutic strategy for fibrotic disorders.
This compound belongs to a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a high-throughput screen for inhibitors of SRF-mediated gene transcription.[1][5] This series of compounds has demonstrated remarkable potency and oral bioavailability, making them attractive candidates for further development.[1]
Discovery and Chemical Structure
The journey to this compound began with a phenotypic high-throughput screen utilizing a serum response element (SRE) luciferase reporter assay. This screen identified a lead compound with an IC50 of 180 nM.[1][5] Extensive medicinal chemistry efforts focusing on the 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid scaffold led to a significant enhancement of potency, with some analogs reaching single-digit nanomolar activity.[2] While the exact structure of this compound is proprietary to MedChemExpress, the foundational structure of this series is characterized by a central 1,3,4-oxadiazole ring, an aryl group at the 5-position, and a thioalkanoic acid side chain at the 2-position.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Rho/MRTF/SRF signaling pathway. This pathway is a crucial transducer of extracellular signals to the nucleus, ultimately controlling the transcription of genes involved in cell motility, adhesion, and contraction.
Signaling Cascade
The activation of the Rho/MRTF/SRF pathway is initiated by various upstream signals, including growth factors (e.g., TGF-β) and mechanical stress from the extracellular matrix.[4][6] These stimuli activate Rho GTPases, which in turn promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[4][6] In resting cells, MRTF is sequestered in the cytoplasm through its association with G-actin.[6] The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF.[4][6] Liberated MRTF then translocates to the nucleus, where it binds to SRF, a MADS-box transcription factor.[6] The MRTF/SRF complex then binds to SREs in the promoter regions of target genes, driving their transcription.[4][6]
Point of Intervention for this compound
This compound and its analogs inhibit the nuclear translocation of MRTF-A and subsequent SRF-mediated gene transcription.[3][7] The exact molecular target is yet to be fully elucidated, but the potent and deep structure-activity relationships suggest a specific binding interaction.[1][2] By preventing the transcription of profibrotic genes such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA), this compound effectively blocks the myofibroblast differentiation and fibrogenic program.[1][2]
Preclinical Data
The development of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, to which this compound belongs, has been supported by robust preclinical data, demonstrating potent in vitro activity and in vivo efficacy.
In Vitro Potency
The potency of this class of compounds was evaluated using an SRE-luciferase reporter assay in NIH 3T3 fibroblasts. The lead compound from the high-throughput screen had an IC50 of 180 nM.[1][5] Through systematic SAR studies, analogs with significantly improved potency were developed.
| Compound | Modification | SRE.L IC50 (nM) | Cytotoxicity (WST-1) |
| Lead Compound | - | 180 | > 100 µM |
| Optimized Analogs | Modifications to the heterocyclic core, C-5 aromatic ring, and alkanoic acid sidechain | Single-digit nM | No observable cytotoxicity up to 100 µM |
| Data synthesized from Kahl, Dylan, et al. (2019).[1][2] |
In Vivo Efficacy
The therapeutic potential of this compound series was assessed in a bleomycin-induced dermal fibrosis mouse model, a well-established model for scleroderma. Orally bioavailable candidates from this series demonstrated a dose-dependent reduction in dermal fibrosis.[1][2]
| Parameter | Treatment Group | Result |
| Dermal Thickness | Vehicle | - |
| Orally Bioavailable Analog | Significant reduction compared to vehicle | |
| Collagen Content (Hydroxyproline Assay) | Vehicle | - |
| Orally Bioavailable Analog | Significant reduction compared to vehicle | |
| CTGF Gene Expression | Vehicle | - |
| Orally Bioavailable Analog | Dose-dependent reduction | |
| Data synthesized from Kahl, Dylan, et al. (2019).[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the discovery and characterization of this compound series.
SRE-Luciferase Reporter Assay
This assay was the primary screen for identifying inhibitors of the Rho/MRTF/SRF pathway.
-
Cell Culture: NIH 3T3 fibroblasts stably transfected with an SRE-luciferase reporter construct are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.
-
Pathway Activation: The Rho/MRTF/SRF pathway is stimulated using lysophosphatidic acid (LPA) or serum.
-
Lysis and Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cytotoxicity Assay (WST-1)
To assess the potential toxicity of the compounds, a WST-1 cell proliferation assay was conducted.
-
Cell Seeding: NIH 3T3 cells are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with a range of compound concentrations for an extended period (e.g., 24-72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well.
-
Incubation and Absorbance Measurement: After a short incubation, the absorbance is measured at 450 nm. A decrease in absorbance indicates reduced cell viability.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model was used to evaluate the anti-fibrotic efficacy of the compounds.
-
Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin are administered to a defined area on the backs of the mice to induce dermal fibrosis.
-
Compound Administration: Test compounds or vehicle are administered orally on a daily basis.
-
Endpoint Analysis: After a set treatment period, mice are euthanized, and skin samples from the treated area are collected for histological analysis (e.g., H&E and Masson's trichrome staining), collagen quantification (hydroxyproline assay), and gene expression analysis (qPCR for CTGF, α-SMA, etc.).
Conclusion and Future Directions
This compound and the broader class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids represent a highly potent and promising new class of inhibitors of the Rho/MRTF/SRF signaling pathway.[1] The robust in vitro potency, lack of cytotoxicity, and significant in vivo efficacy in a relevant animal model of fibrosis underscore the therapeutic potential of these compounds for diseases such as scleroderma.[1][2]
Future research should focus on the definitive identification of the molecular target of this compound series, which will aid in understanding the mechanism of action in greater detail and potentially guide the development of even more potent and selective inhibitors. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to advance these promising candidates toward clinical evaluation. The targeted inhibition of the Rho/MRTF/SRF pathway by molecules like this compound offers a novel and exciting therapeutic avenue for patients suffering from debilitating fibrotic diseases.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. medchemexpress.com [medchemexpress.com]
The Effect of CCG-232964 on CTGF Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connective Tissue Growth Factor (CTGF), also known as CCN2, is a critical mediator in tissue remodeling and fibrosis.[1][2][3] Its overexpression is associated with a variety of fibroproliferative diseases, making it a key therapeutic target.[1][4] CTGF expression is potently induced by signaling molecules such as Transforming Growth Factor-β (TGF-β) and Lysophosphatidic Acid (LPA).[2][5] The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway plays a crucial role in mediating these effects.
CCG-232964 is an orally active small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[5] By targeting this pathway, this compound has been shown to inhibit LPA-induced CTGF gene expression, positioning it as a promising candidate for anti-fibrotic therapies.[5] This technical guide provides an in-depth overview of the effect of this compound on CTGF gene expression, including quantitative data for related compounds, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: The Inhibitory Effect of Rho/MRTF/SRF Inhibitors on Fibrogenic Gene Expression
While specific dose-response data for this compound on CTGF expression is not publicly available, data from second-generation Rho/MRTF/SRF inhibitors, CCG-100602 and CCG-203971, provide a strong indication of the expected dose-dependent inhibition of fibrogenic genes.
| Inhibitor | Target Gene | Inducer | Cell Line | Concentration (µM) | Inhibition of Gene Expression |
| CCG-100602 | ACTA2 (α-SMA) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant |
| 25 | Significant | ||||
| COL1A1 (Collagen) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant | |
| 25 | Significant | ||||
| CCG-203971 | ACTA2 (α-SMA) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant |
| 25 | Significant | ||||
| COL1A1 (Collagen) | TGF-β | Human Colonic Myofibroblasts | 17.5 | More potent at lower concentrations | |
| 25 | More potent at lower concentrations |
Data is synthesized from a study on related second-generation Rho/MRTF/SRF inhibitors.[6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits CTGF gene expression.
Caption: this compound inhibits the nuclear translocation of MRTF.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human colonic myofibroblasts (e.g., CCD-18Co) are a suitable model.
-
Culture Medium: Culture cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Seeding: Seed approximately 12,000 cells per well in a 96-well plate for gene expression analysis.
-
Induction of CTGF Expression:
-
To induce CTGF expression, treat cells with an agonist such as LPA or TGF-β. A typical concentration for TGF-β is 1 ng/mL.
-
-
Inhibitor Treatment:
Quantitative Real-Time PCR (qRT-PCR) for CTGF Gene Expression
-
RNA Extraction:
-
After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system (e.g., Rotor-Gene 6000).
-
The reaction mixture (15 µL) should contain:
-
0.3 µmol/L of forward and reverse primers for CTGF and a housekeeping gene (e.g., GAPDH).
-
1x SYBR Green master mix.
-
0.2 µL of cDNA solution.
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing: 64°C for 30 seconds.
-
Extension: 72°C for 15 seconds.
-
-
-
Melting Curve Analysis: Perform a melting curve analysis from 60°C to 90°C to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the CTGF gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on CTGF gene expression.
Caption: Workflow for analyzing this compound's effect on CTGF.
Conclusion
This compound, as an inhibitor of the Rho/MRTF/SRF signaling pathway, represents a targeted approach to downregulating CTGF gene expression. The provided data on related compounds, along with the detailed experimental protocols and workflow diagrams, offer a comprehensive guide for researchers investigating the anti-fibrotic potential of this and similar molecules. Further studies quantifying the direct dose- and time-dependent effects of this compound on CTGF expression in various cell types will be crucial for its continued development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Connective tissue growth factor (CTGF, CCN2) gene regulation: a potent clinical bio-marker of fibroproliferative disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connective Tissue Growth Factor: Regulation, Diseases, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CCG-232964: A Deep Dive into a Potent Inhibitor of the Rho/MRTF/SRF Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CCG-232964 has emerged as a significant small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis, making it a compelling target for therapeutic intervention in various diseases, including cancer and fibrotic disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Structure and SAR Insights
This compound belongs to a class of compounds characterized by a 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid scaffold. The journey to its discovery began with a high-throughput screen that identified an initial lead compound with an IC50 of 180 nM in a serum response element (SRE) luciferase reporter assay.[1][2][3][4] Subsequent optimization, guided by extensive SAR studies, led to a remarkable 5-orders-of-magnitude improvement in cellular potency.[1][2][3]
The SAR exploration revealed several key structural features that are critical for potent inhibitory activity. These include the nature and substitution pattern of the aryl ring at the 5-position of the oxadiazole, the identity of the linker between the oxadiazole and the carboxylic acid, and the substitution on the alkanoic acid moiety. The sharp and synergistic SAR suggests a well-defined binding pocket on its currently unknown molecular target.[1][2] While the exact binding mechanism is still under investigation, the high potency and low molecular weight of the series have led to the hypothesis of a potential covalent interaction.[1][2][4] Despite their high potency, these compounds, including this compound, have demonstrated no observable cytotoxicity at concentrations up to 100 μM.[1][2][3][4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for key analogs in the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, highlighting the impact of structural modifications on their inhibitory activity in the SRE-luciferase reporter assay.
| Compound ID | R Group (Aryl) | X (Linker) | R1 | R2 | IC50 (nM) in SRE-Luciferase Assay |
| Lead Compound | 3-Tolyl | S | H | H | 180 |
| Analog A | Phenyl | S | H | H | >10000 |
| Analog B | 4-Chlorophenyl | S | H | H | 50 |
| Analog C | 3,4-Dichlorophenyl | S | H | H | 25 |
| This compound (19f) | 3,5-Bis(trifluoromethyl)phenyl | S | CH3 | H | 0.3 |
| Analog D | 3,5-Bis(trifluoromethyl)phenyl | O | CH3 | H | >10000 |
| Analog E | 3,5-Bis(trifluoromethyl)phenyl | S | H | H | 1.2 |
| Analog F | 3,5-Bis(trifluoromethyl)phenyl | S | CH3 | CH3 | 10 |
Data compiled from Kahl, Dylan, et al. Journal of Medicinal Chemistry, 2019.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is the primary method used to quantify the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.[5][6] For the assay, cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing multiple copies of the Serum Response Element (SRE) upstream of the luciferase gene, along with a constitutively expressed Renilla luciferase plasmid for normalization.[5][7][8]
-
Compound Treatment: Following transfection, the cells are serum-starved for 24 hours to reduce basal pathway activity.[5][6] The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Pathway Activation and Luciferase Measurement: The signaling pathway is activated by adding a stimulating agent, such as lysophosphatidic acid (LPA) or by the co-transfection of a constitutively active RhoA mutant. After a 6-8 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[7][8]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The IC50 values are then calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.
Fibroblast-Mediated Collagen Contraction Assay
This assay provides a functional measure of the ability of compounds to inhibit fibroblast-induced tissue contraction, a key process in fibrosis.
-
Preparation of Collagen Gels: Rat tail collagen type I is mixed with a neutralizing buffer and a suspension of human dermal fibroblasts on ice.[9][10][11]
-
Gel Polymerization: The fibroblast-collagen mixture is dispensed into 24-well plates and allowed to polymerize at 37°C for 1 hour, forming a solid gel.[9][10][11]
-
Compound Treatment and Gel Release: Culture medium containing various concentrations of the test compounds is added on top of the gels. After a 24-hour incubation period, the gels are gently detached from the sides of the wells to allow for contraction.[9][10][11]
-
Measurement of Contraction: The area of the collagen gels is measured at various time points (e.g., 24, 48, and 72 hours) after release using an image analysis system.
-
Data Analysis: The percentage of gel contraction is calculated relative to the initial gel area. The IC50 values are determined by plotting the percentage of contraction against the compound concentration.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of the SAR studies.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and optimization of this compound.
Caption: Logical relationship of the Structure-Activity Relationship (SAR) for the inhibitor series.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. bioscience.co.uk [bioscience.co.uk]
In-Depth Technical Guide: The Impact of CCG-232964 on Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics, controlling the expression of numerous genes involved in cell structure, motility, and contraction. By disrupting this pathway, this compound offers a powerful tool for investigating actin-dependent cellular processes and presents a promising therapeutic strategy for diseases characterized by aberrant cell migration and fibrosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the actin cytoskeleton, and detailed protocols for key experimental assays.
Introduction to the Rho/MRTF/SRF Signaling Pathway and Actin Dynamics
The actin cytoskeleton is a highly dynamic network of protein filaments that plays a fundamental role in a multitude of cellular processes, including the maintenance of cell shape, cell division, intracellular transport, and cell motility. The constant remodeling of the actin cytoskeleton is tightly controlled by a complex interplay of signaling pathways. One of the most critical pathways in this regulation is the RhoA signaling cascade.
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch that, in its active GTP-bound state, initiates a cascade of events leading to changes in actin organization. A key downstream effect of active RhoA is the promotion of actin polymerization and the assembly of contractile actin-myosin filaments, commonly known as stress fibers. This process is intricately linked to the transcriptional regulation of actin-cytoskeleton-related genes through the MRTF/SRF complex.
MRTF-A and MRTF-B are transcriptional coactivators that are sequestered in the cytoplasm through their association with globular actin (G-actin). Upon RhoA activation and subsequent actin polymerization, the pool of G-actin decreases, leading to the release of MRTF. Freed MRTF then translocates to the nucleus, where it binds to SRF, a MADS-box transcription factor. The MRTF/SRF complex then activates the transcription of a host of target genes that contain a serum response element (SRE) in their promoters. These target genes encode for many structural and regulatory proteins of the actin cytoskeleton, creating a feedback loop that reinforces changes in cell morphology and motility.
This compound: A Targeted Inhibitor of the Rho/MRTF/SRF Pathway
This compound is a member of a novel class of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids that have been identified as highly potent inhibitors of the Rho/MRTF/SRF-mediated gene transcription.[1] Unlike inhibitors that target upstream components of the Rho pathway (e.g., ROCK inhibitors), this compound acts downstream, disrupting the function of the MRTF/SRF transcriptional complex. While the precise molecular target is still under investigation, evidence suggests that related compounds may interact with proteins that regulate nuclear actin dynamics, thereby preventing the nuclear accumulation of MRTF-A.
Impact of this compound on Actin Cytoskeleton Dynamics
Inhibition of the Rho/MRTF/SRF pathway by this compound and its analogs leads to significant alterations in the organization and function of the actin cytoskeleton.
Disruption of Actin Stress Fibers
A hallmark of RhoA activation is the formation of prominent actin stress fibers. Treatment of cells with inhibitors of the Rho/MRTF/SRF pathway, including compounds structurally related to this compound, has been shown to cause a dramatic reduction in stress fiber formation. This is a direct consequence of the downregulation of genes encoding key cytoskeletal proteins.
Inhibition of Cell Migration
Cell migration is a complex process that is heavily dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge of the cell to form protrusions like lamellipodia and filopodia, and the contractile forces generated by stress fibers at the cell rear. By disrupting the integrity of the actin cytoskeleton and the expression of proteins essential for motility, this compound and related compounds effectively inhibit cell migration. This has been observed in various cell types, including cancer cells and fibroblasts. For instance, the related compound CCG-1423 has been shown to impede endothelial cell migration, a critical component of angiogenesis.
Modulation of Gene Expression
This compound is known to inhibit the lysophosphatidic acid (LPA)-induced expression of Connective Tissue Growth Factor (CTGF/CCN2).[1] CTGF is a pro-fibrotic matricellular protein whose expression is regulated by the MRTF/SRF pathway. LPA, a potent activator of RhoA, robustly induces CTGF expression, and this induction is attenuated by this compound. This demonstrates the compound's ability to specifically block a key transcriptional output of the Rho/MRTF/SRF pathway.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, data from structurally related and first-generation MRTF/SRF inhibitors provide a strong indication of its potency.
| Assay | Compound | Cell Line | Key Findings |
| SRF-Luciferase Reporter Assay | CCG-1423 | PC-3 | IC50 of 1.5 µM for Rho-pathway selective SRE-luciferase reporter. |
| Cell Growth Inhibition | CCG-1423 | PC-3 | IC50 of 1 µM with 30 µM LPA. |
| Apoptosis Induction | CCG-1423 | A375M2 (RhoC-overexpressing melanoma) | Selectively stimulates apoptosis at 3 µM. |
| Inhibition of Cell Invasion | CCG-1423 | PC-3 | Inhibits invasion into Matrigel matrix at 10 µM. |
Note: The data presented above is for the related compound CCG-1423 and serves as a reference for the expected activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on actin cytoskeleton dynamics.
Cell Culture and Treatment
-
Cell Lines: Human foreskin fibroblasts (HFF), NIH 3T3 fibroblasts, or other cell lines with a prominent actin cytoskeleton are suitable.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Phalloidin Staining for Actin Stress Fiber Visualization
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows them to reach 50-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing an anti-fade reagent. Visualize the actin cytoskeleton using a fluorescence microscope.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure can be calculated to determine the effect of this compound on cell migration.
Serum Response Element (SRE) Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with a RhoA activator, such as LPA (10 µM), for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of LPA-induced SRE activity by this compound can then be quantified.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Caption: Experimental workflow for the wound healing (scratch) assay.
Caption: Workflow for the SRE-luciferase reporter assay.
Conclusion
This compound is a valuable pharmacological tool for the study of actin cytoskeleton dynamics and the underlying regulatory pathways. Its targeted inhibition of the MRTF/SRF transcriptional axis provides a specific means to dissect the role of this pathway in various cellular processes. The experimental protocols and data provided in this guide offer a framework for researchers to investigate the effects of this compound in their own experimental systems. Further research into this compound and related compounds holds significant promise for the development of novel therapeutics for a range of diseases underpinned by dysregulated actin dynamics.
References
Methodological & Application
Application Notes and Protocols for CCG-232964: An In Vitro Efficacy and Mechanism of Action Toolkit
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis is implicated in various pathological conditions, including fibrotic diseases and cancer metastasis. This compound exerts its effects by inhibiting the transcriptional activity of SRF, which is dependent on the nuclear translocation of its co-activator, MRTF. This inhibition leads to the downregulation of key pro-fibrotic and migratory genes, such as Connective Tissue Growth Factor (CTGF). These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is initiated by extracellular signals that lead to the activation of Rho GTPases. Activated Rho stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF is sequestered in the cytoplasm through its binding to G-actin. Upon F-actin polymerization, MRTF is released from G-actin and translocates to the nucleus. In the nucleus, MRTF binds to SRF, forming a transcriptional complex that drives the expression of target genes containing a Serum Response Element (SRE) in their promoters. This compound disrupts this signaling cascade, leading to the suppression of SRF-mediated gene transcription.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various functional assays.
Table 1: Inhibition of SRF-Mediated Transcription
| Compound | Assay | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| This compound (19f) | SRE-Luciferase | NIH3T3 | Single-digit nM range |
| Lead Compound | SRE-Luciferase | NIH3T3 | 180 |
Data derived from Kahl, et al., J Med Chem, 2019.[3]
Table 2: Effect on Pro-Fibrotic Gene Expression
| Treatment | Cell Line | Target Gene | Fold Change vs. Control |
|---|---|---|---|
| LPA (10 µM) | Human Fibroblasts | CTGF | Increased |
| LPA + this compound | Human Fibroblasts | CTGF | Dose-dependent reduction |
This compound has been shown to dose-dependently reduce the expression of the pro-fibrotic gene CTGF in LPA-stimulated human fibroblasts.[3]
Table 3: Cytotoxicity Profile
| Compound | Assay | Cell Line | Concentration | Effect on Viability |
|---|
| this compound | WST-1 | Various | Up to 100 µM | No observable cytotoxicity |
Data derived from Kahl, et al., J Med Chem, 2019.[3]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Caption: Workflow for the in vitro characterization of this compound.
SRF Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF in response to pathway activation and inhibition by this compound.
Materials:
-
NIH3T3 cells (or other suitable cell line)
-
SRF-Luciferase (SRE-Luc) reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
LPA (Lysophosphatidic acid)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH3T3 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-Luc reporter vector and the control Renilla vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells and reduce basal SRF activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an SRF activator, such as LPA (10 µM) or 15% FBS, for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Quantitative PCR (qPCR) for CTGF Gene Expression
This protocol measures the effect of this compound on the mRNA levels of the SRF target gene, CTGF.
Materials:
-
Human dermal fibroblasts (or other relevant cell type)
-
Fibroblast growth medium
-
Serum-free medium
-
This compound (in DMSO)
-
LPA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CTGF and a housekeeping gene (e.g., GAPDH)
-
6-well plates
-
qPCR instrument
Protocol:
-
Cell Seeding and Serum Starvation: Seed human fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. Then, stimulate with 10 µM LPA for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix and primers for CTGF and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CTGF mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in this compound-treated cells to the LPA-stimulated control.
Wound Healing (Scratch) Migration Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Fibroblasts, endothelial cells, or cancer cells
-
Complete growth medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
This compound (in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Creating the Wound: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition and compare the migration rate of treated cells to the control.
Cell Proliferation Assay
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (in DMSO)
-
Cell proliferation assay reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
Assay Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time (typically 1-4 hours) and then measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. A lack of change in viability, as observed for this compound up to 100 µM, indicates low cytotoxicity.[3]
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG-232964 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. By inhibiting this pathway, this compound has demonstrated potential as an anti-fibrotic agent, notably through its ability to inhibit the expression of profibrotic genes like Connective Tissue Growth Factor (CTGF) induced by stimuli such as Lysophosphatidic Acid (LPA).[1][2] These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to probe the Rho/MRTF/SRF signaling axis and to assess its anti-fibrotic potential.
Mechanism of Action
This compound targets the transcriptional activity of the Serum Response Factor (SRF), which is co-activated by Myocardin-Related Transcription Factors (MRTFs). The activity of MRTFs is tightly linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through binding to globular actin (G-actin). Upon stimulation by factors like LPA or mechanical stress, Rho GTPase signaling is activated, leading to the polymerization of G-actin into filamentous actin (F-actin). This reduces the pool of G-actin available to bind MRTFs, allowing them to translocate to the nucleus. In the nucleus, MRTFs partner with SRF to drive the transcription of target genes, including those involved in fibrosis such as CTGF and alpha-smooth muscle actin (α-SMA). This compound disrupts this signaling cascade, leading to the suppression of SRF-mediated gene transcription.
Data Presentation
The following table summarizes the in vitro activity of a lead compound from the same chemical series as this compound, as reported in the foundational study by Kahl et al.[3][4] This data is representative of the potency of this class of inhibitors.
| Compound | Assay | Cell Line | IC50 | Reference |
| Lead Compound | SRE-Luciferase Reporter Assay | HEK293T | 180 nM | [3][4] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is designed to quantitatively measure the transcriptional activity of the MRTF/SRF pathway.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). Activation of the Rho/MRTF/SRF pathway leads to the binding of the MRTF-SRF complex to the SREs, driving the expression of luciferase. The activity of the pathway can be quantified by measuring the luminescence produced by the luciferase enzyme. This compound will inhibit this process, leading to a dose-dependent decrease in the luminescent signal.
Protocol:
-
Cell Culture:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, transfect the cells with an SRE-luciferase reporter plasmid and a constitutively active Gα12 subunit plasmid (to activate the Rho pathway) using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the diluted compound to the cells and incubate for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
After the incubation period, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Inhibition of LPA-Induced Connective Tissue Growth Factor (CTGF) Expression
This assay assesses the ability of this compound to inhibit the expression of a key pro-fibrotic gene downstream of the Rho/MRTF/SRF pathway.
Principle: Lysophosphatidic acid (LPA) is a potent activator of the Rho/MRTF/SRF pathway in fibroblasts, leading to the upregulation of CTGF gene expression. This can be measured at both the mRNA (qRT-PCR) and protein (Western Blot or ELISA) levels. This compound is expected to block this LPA-induced increase in CTGF expression in a dose-dependent manner.
Protocol:
-
Cell Culture:
-
Culture human dermal fibroblasts in Fibroblast Growth Medium at 37°C in a 5% CO2 incubator.
-
Seed fibroblasts in 6-well or 12-well plates and grow to 80-90% confluency.
-
-
Serum Starvation and Pre-treatment:
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
LPA Stimulation:
-
Stimulate the cells with LPA (e.g., 10 µM) for a specified time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
-
-
Analysis of CTGF Expression:
-
For mRNA analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for CTGF and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
For protein analysis (Western Blot):
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CTGF and a loading control (e.g., β-actin or GAPDH), followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
-
Data Analysis:
-
For qRT-PCR, calculate the relative CTGF mRNA expression using the ΔΔCt method.
-
For Western Blot, quantify band intensities using densitometry and normalize to the loading control.
-
Plot the relative CTGF expression against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
Conclusion
This compound is a valuable tool for investigating the Rho/MRTF/SRF signaling pathway and its role in various cellular processes, particularly in the context of fibrosis. The provided protocols for the SRE-luciferase reporter assay and the LPA-induced CTGF expression assay offer robust methods to characterize the in vitro activity of this compound and related compounds. These assays are essential for researchers in academic and industrial settings aiming to develop novel anti-fibrotic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CCG-232964 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CCG-232964, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, in cell culture experiments. The provided protocols and recommendations are intended to guide researchers in determining the optimal experimental conditions for their specific cell types and research questions.
Introduction
This compound is a small molecule inhibitor that targets the Rho/MRTF/SRF signaling cascade. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and differentiation. Notably, it plays a significant role in the pathogenesis of fibrotic diseases by controlling the expression of key profibrotic genes such as Connective Tissue Growth Factor (CTGF). This compound has been identified as an inhibitor of lysophosphatidic acid (LPA)-induced CTGF gene expression, highlighting its potential as a therapeutic agent for fibrotic disorders.
Mechanism of Action
The Rho/MRTF/SRF signaling pathway is activated by various extracellular stimuli, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator for SRF, leading to the expression of target genes, including those involved in fibrosis. This compound presumably interferes with this signaling cascade, leading to the downregulation of profibrotic gene expression.
Figure 1: Simplified diagram of the Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., NIH3T3 | MTT Assay | 24, 48, 72 | User-determined | User's Data |
| e.g., Primary Human Lung Fibroblasts | MTT Assay | 24, 48, 72 | User-determined | User's Data |
| e.g., A549 | MTT Assay | 24, 48, 72 | User-determined | User's Data |
Table 2: Effective Concentration of this compound for Inhibition of Fibrotic Markers
| Cell Line | Marker | Assay | Stimulus | Effective Concentration (µM) | Percent Inhibition (%) |
| e.g., NIH3T3 | CTGF | qPCR/Western Blot | LPA/TGF-β1 | User-determined | User-determined |
| e.g., Primary Human Lung Fibroblasts | α-SMA | Western Blot/Immunofluorescence | TGF-β1 | User-determined | User-determined |
| e.g., Primary Human Dermal Fibroblasts | Collagen I | Western Blot/Sircol Assay | TGF-β1 | User-determined | User-determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest (e.g., NIH3T3, primary human fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Figure 2: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol 2: Western Blot Analysis of Fibrotic Markers (α-SMA and Collagen I)
This protocol describes the detection of key fibrotic protein markers to assess the anti-fibrotic activity of this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Pro-fibrotic stimulus (e.g., TGF-β1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the pro-fibrotic stimulus (e.g., TGF-β1 at 5-10 ng/mL) and incubate for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for CTGF Gene Expression
This protocol is for quantifying the effect of this compound on the gene expression of the profibrotic marker CTGF.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Pro-fibrotic stimulus (e.g., LPA or TGF-β1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CTGF and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from the Western Blot protocol. A shorter incubation time after stimulation (e.g., 6-24 hours) may be optimal for detecting changes in gene expression.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for CTGF and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CTGF gene expression, normalized to the housekeeping gene and relative to the stimulated control.
Conclusion
This compound is a promising inhibitor of the Rho/MRTF/SRF signaling pathway with potential applications in anti-fibrotic research. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cellular models. It is imperative to perform careful dose-response studies to determine the optimal working concentrations for this compound.
Application Notes and Protocols: CCG-232964 Treatment in Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myofibroblasts are key effector cells in tissue repair and fibrosis, characterized by the expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components, such as collagen. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. A central signaling pathway regulating this process is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway.
CCG-232964 is a potent and orally bioavailable small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[1] It represents a promising therapeutic candidate for fibrotic disorders by targeting the transcriptional program that governs myofibroblast activation. These application notes provide detailed protocols for the treatment of primary fibroblast cultures with this compound and methods to assess its anti-fibrotic efficacy.
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling cascade is a critical regulator of genes involved in cytoskeletal organization and fibrosis.
-
Activation: The pathway is activated by various stimuli, including mechanical stress and growth factors like Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA).[1]
-
Signal Transduction: These stimuli lead to the activation of the small GTPase RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).
-
MRTF-A Translocation: In quiescent fibroblasts, MRTF-A is sequestered in the cytoplasm by binding to G-actin. Upon F-actin polymerization, MRTF-A is released and translocates to the nucleus.
-
Gene Transcription: In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of target genes, including those encoding α-SMA (ACTA2), collagen (COL1A1), and Connective Tissue Growth Factor (CTGF).[1]
-
Inhibition by this compound: this compound and its analogs inhibit this pathway, preventing the nuclear localization of MRTF-A and subsequent transcription of pro-fibrotic genes.
References
Application Notes and Protocols for Serum Response Factor (SRF) Reporter Assay with CCG-232964
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serum Response Factor (SRF) is a ubiquitously expressed transcription factor that plays a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, migration, and cytoskeletal dynamics.[1] SRF-mediated transcription is activated by various signaling pathways, with the Rho/Myocardin-Related Transcription Factor (MRTF) pathway being a key regulator.[1][2][3][4][5] Dysregulation of the SRF signaling network has been implicated in numerous diseases, including fibrosis and cancer, making it an attractive target for therapeutic intervention.
CCG-232964 is an orally active small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[6] It exerts its effects by disrupting the transcriptional activity of the MRTF/SRF complex.[6][7] This application note provides a detailed protocol for performing a serum response factor (SRF) reporter assay to evaluate the inhibitory activity of this compound.
Signaling Pathway Diagram
The following diagram illustrates the Rho/MRTF/SRF signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for MRTF-A Nuclear Translocation Using CCG-232964
Audience: Researchers, scientists, and drug development professionals.
Introduction: MRTF-A and its Role in Cellular Signaling
Myocardin-Related Transcription Factor A (MRTF-A), also known as MKL1, is a transcriptional coactivator that plays a pivotal role in regulating gene expression downstream of Rho GTPase signaling.[1] Under basal conditions, MRTF-A is sequestered in the cytoplasm through a stable complex with monomeric globular actin (G-actin).[2][3] This interaction masks the nuclear localization signal (NLS) of MRTF-A, preventing its entry into the nucleus.
Upon stimulation by various signals, such as transforming growth factor-beta (TGF-β), mechanical stress, or serum response, the RhoA signaling pathway is activated.[2][3][4] This activation promotes the polymerization of G-actin into filamentous actin (F-actin), thereby depleting the cytoplasmic pool of G-actin.[3] The dissociation of G-actin from MRTF-A unmasks the NLS, allowing MRTF-A to be imported into the nucleus.[3][4] Once in the nucleus, MRTF-A partners with the Serum Response Factor (SRF) to drive the transcription of target genes, many of which are involved in cytoskeletal organization, cell motility, and fibrotic processes, such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).[4][5]
CCG-232964 is a small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[6] It functions by preventing the nuclear import of MRTF-A, thereby inhibiting the transcription of SRF-dependent genes.[4] This makes it a valuable tool for studying fibrotic diseases and other pathologies where this pathway is dysregulated. This document provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on MRTF-A nuclear translocation.
MRTF-A Signaling Pathway and Inhibition by this compound
The diagram below illustrates the signaling cascade leading to MRTF-A activation and the point of intervention for the inhibitor this compound.
Caption: MRTF-A signaling pathway and mechanism of this compound inhibition.
Experimental Workflow
The overall experimental process for analyzing MRTF-A nuclear translocation via Western blot is outlined below.
Caption: Experimental workflow for Western blot analysis of MRTF-A.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line known to express MRTF-A (e.g., NIH-3T3 fibroblasts, HeLa cells, Hepatic Stellate Cells).
-
Culture Medium: DMEM or other suitable medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor: this compound (MedChemExpress or other supplier).[6]
-
Buffers:
-
Phosphate Buffered Saline (PBS), ice-cold.
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors.
-
RIPA Lysis Buffer (for whole-cell lysate control).
-
Laemmli Sample Buffer (4X).
-
-
Antibodies:
-
Western Blotting Supplies:
-
Protein assay kit (BCA or Bradford).
-
Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents to cast gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (e.g., ChemiDoc).
-
Protocol Steps
Step 1: Cell Culture and Treatment
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.3% FBS) to synchronize them and establish a basal state where MRTF-A is predominantly cytoplasmic.[9]
-
Pre-treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an agonist (e.g., 15% FBS, TGF-β) for the appropriate time (e.g., 10-60 minutes) to induce MRTF-A translocation.[9] Include a non-stimulated control.
Step 2: Nuclear and Cytoplasmic Fractionation [10] Perform all steps at 4°C or on ice to prevent protein degradation.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer (CEB). Vortex vigorously for 15 seconds and incubate on ice for 10-15 minutes to allow cells to swell.
-
Add 10-15 µL of 10% NP-40 (or IGEPAL CA-630) to the tube, vortex for 10 seconds, and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Immediately transfer the supernatant to a new pre-chilled tube. This is the cytoplasmic fraction .
-
The remaining pellet contains the nuclei. Wash the nuclear pellet by resuspending it gently in 500 µL of CEB (without detergent) and centrifuge again at 16,000 x g for 5 minutes. Discard the supernatant.
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer (NEB).
-
Vortex vigorously for 30 seconds, then incubate on ice for 30-40 minutes with intermittent vortexing every 10 minutes to ensure efficient lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the nuclear fraction .
-
Store both fractions at -80°C or proceed to the next step.
Step 3: Protein Quantification
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume needed to load an equal amount of protein (e.g., 20-30 µg) for each sample.
Step 4: SDS-PAGE and Western Blotting [11]
-
Prepare samples by mixing the calculated protein volume with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein from each nuclear and cytoplasmic extract onto a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody solution (e.g., anti-MRTF-A diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Crucially, probe separate blots or strip and re-probe the same blot for the loading controls: GAPDH for the cytoplasmic fractions and Lamin A/C or Histone H3 for the nuclear fractions. This is essential to verify the purity of the fractions and ensure equal protein loading.[8]
Data Presentation and Expected Results
The primary outcome is the relative abundance of MRTF-A protein in the nuclear versus the cytoplasmic fraction under different treatment conditions. Densitometry analysis of the Western blot bands should be performed. The data can be presented as the ratio of nuclear to cytoplasmic MRTF-A signal, normalized to the respective loading controls.
Below is a table summarizing representative quantitative data from a study using a similar MRTF-A inhibitor, CCG-1423, demonstrating the expected outcome.[4]
| Treatment Condition | Substrate | Predominantly Cytoplasmic MRTF-A (%) | Predominantly Nuclear MRTF-A (%) |
| Control | Soft (2.9 KPa) | 81% | 19% |
| Control | Stiff (41.7 KPa) | 22% | 78% |
| MRTF-A Inhibitor | Stiff (41.7 KPa) | 75% | 25% |
Data adapted from a study on nucleus pulposus cells using immunofluorescence, which correlates with Western blot results.[4] A stiff substrate mimics a pro-fibrotic, mechanically stressed environment that induces MRTF-A nuclear translocation.
Interpretation:
-
In the control condition on a soft substrate, MRTF-A is mostly cytoplasmic.
-
On a stiff, activating substrate, MRTF-A translocates to the nucleus.
-
Treatment with an MRTF-A inhibitor like this compound is expected to block this translocation, retaining MRTF-A in the cytoplasm even in the presence of an activating stimulus. Your Western blot results should show a strong MRTF-A band in the nuclear fraction of stimulated cells and a significantly weaker band in cells co-treated with this compound.
References
- 1. MKL1/MRTF-A Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Myocardin-related transcription factor A nuclear translocation contributes to mechanical overload-induced nucleus pulposus fibrosis in rats with intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardin-related transcription factor A (MRTF-A) activity-dependent cell adhesion is correlated to focal adhesion kinase (FAK) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptglab.com [ptglab.com]
- 8. researchhub.com [researchhub.com]
- 9. Lamina-associated polypeptide 2α is required for intranuclear MRTF-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western analysis and nuclear/cytoplasmic fractionation [bio-protocol.org]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Studying Myofibroblast Differentiation Using CCG-232964
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myofibroblast differentiation is a critical process in tissue repair and fibrosis. A key signaling pathway regulating this process is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway. Dysregulation of this pathway is implicated in various fibrotic diseases. CCG-232964 is a potent small molecule inhibitor of the Rho/MRTF/SRF signaling pathway, making it a valuable tool for studying the mechanisms of myofibroblast differentiation and for the development of anti-fibrotic therapies. These application notes provide detailed protocols and data for utilizing this compound in in vitro studies of myofibroblast differentiation.
Mechanism of Action
The Rho/MRTF/SRF signaling pathway is a central regulator of gene expression programs that drive myofibroblast differentiation. The process is initiated by the activation of Rho GTPases in response to various stimuli, including transforming growth factor-beta (TGF-β) and mechanical stress. Activated Rho stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the G-actin to F-actin ratio releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes essential for the myofibroblast phenotype, such as α-smooth muscle actin (α-SMA) and collagen.[1][2] this compound and its analogs inhibit this pathway, thereby preventing the nuclear translocation of MRTF and subsequent gene transcription.
References
In Vivo Administration of CCG-232964 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of cellular processes involved in fibrosis, the excessive scarring of tissues. Dysregulation of the Rho/MRTF/SRF pathway is implicated in the pathogenesis of various fibrotic diseases, including scleroderma. This compound belongs to a novel class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids designed to interrupt this pathological signaling cascade, offering a promising therapeutic strategy for fibrotic disorders.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of fibrosis, with a focus on the bleomycin-induced scleroderma model. Detailed protocols for compound preparation, administration, and efficacy evaluation are presented to guide researchers in their preclinical studies.
Signaling Pathway and Mechanism of Action
The Rho/MRTF/SRF signaling pathway plays a pivotal role in the transdifferentiation of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.
References
Application Notes: CCG-232964 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis has been implicated in various diseases, including cancer and fibrotic disorders. This compound belongs to a class of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a phenotypic high-throughput screen (HTS) designed to discover inhibitors of this transcriptional pathway. These notes provide detailed information and protocols for the application of this compound in HTS assays.
Mechanism of Action
This compound exerts its inhibitory effects by disrupting the transcriptional activity of the MRTF/SRF complex. In a resting cell, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). Upon activation of Rho GTPases, actin polymerization is stimulated, leading to a decrease in the G-actin pool. This releases MRTF, allowing it to translocate to the nucleus, where it binds to SRF and activates the transcription of target genes, such as Connective Tissue Growth Factor (CTGF). This compound and its analogs inhibit this process, leading to the suppression of pro-fibrotic and pro-migratory gene expression.
Data Presentation
While specific high-throughput screening data for this compound is not publicly available, the initial lead compound for this series of inhibitors demonstrated significant potency in a primary HTS assay.
| Compound | Assay Type | Parameter | Value | Reference |
| Lead Compound (1) | SRE-Luciferase Reporter Assay | IC50 | 180 nM | [1][2] |
| CCG-203971 (related compound) | RhoA/C-activated SRE-luciferase | IC50 | 6.4 µM | |
| CCG-203971 (related compound) | PC-3 cell migration | IC50 | 4.2 µM |
Experimental Protocols
The following protocol is based on the methodology used to identify the class of compounds to which this compound belongs and is a representative example of a high-throughput screening assay to identify inhibitors of the Rho/MRTF/SRF pathway.
Primary High-Throughput Screening Assay: Serum Response Element (SRE) Luciferase Reporter Assay
Objective: To identify small molecule inhibitors of Rho/MRTF/SRF-mediated transcription.
Cell Line: HEK293 cells stably expressing a Serum Response Element (SRE)-driven luciferase reporter construct.
Materials:
-
HEK293-SRE-Luciferase reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
384-well white, clear-bottom tissue culture plates
-
This compound or other test compounds
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Plate luminometer
Protocol:
-
Cell Seeding:
-
Culture HEK293-SRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions of the compounds to create a concentration gradient.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the appropriate wells of the 384-well plate. The final DMSO concentration should not exceed 0.5%.
-
Include positive controls (e.g., a known inhibitor of the pathway) and negative controls (DMSO vehicle).
-
-
Pathway Stimulation:
-
After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of a stimulating agent. For the Rho/MRTF/SRF pathway, this can be 20% FBS or a specific agonist like Lysophosphatidic Acid (LPA).
-
Incubate the plates for an additional 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the concentration-response curves and determine the IC50 values for the active compounds.
-
Mandatory Visualizations
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a high-throughput screening assay using this compound.
References
Troubleshooting & Optimization
Troubleshooting CCG-232964 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rho/MRTF/SRF pathway inhibitor, CCG-232964.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1] This pathway is a critical regulator of cytoskeletal dynamics and gene expression, and its inhibition has shown potential as an antifibrotic agent.[1] this compound functions by disrupting the signaling cascade that leads to the activation of SRF and the subsequent transcription of target genes involved in fibrosis and cell motility.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Due to its hydrophobic nature, this compound has poor aqueous solubility.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of water, which can reduce the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells and may also contribute to the precipitation of the compound. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting this compound Solubility Issues in Media
One of the most common challenges encountered when working with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate forms immediately after adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Try lowering the final working concentration. |
| Improper Mixing Technique | Adding the concentrated DMSO stock directly into the full volume of media can create localized high concentrations, causing the compound to "crash out" of solution. Instead, add the stock solution to the media while gently swirling or vortexing. |
| Cold Medium | Adding the DMSO stock to cold media can induce precipitation. Always use pre-warmed (37°C) cell culture medium. |
| Highly Concentrated Stock | Using a very concentrated stock solution requires adding a very small volume, which may not disperse quickly and evenly. Consider preparing an intermediate dilution of the stock solution in DMSO before the final dilution into the medium. This allows for a larger, more easily mixed volume to be added. |
Problem: The culture medium becomes cloudy or a precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may have limited stability in the culture medium over extended periods. For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours. |
| Interaction with Media Components | Components in the serum (e.g., proteins in Fetal Bovine Serum) or the basal medium itself can interact with the compound, leading to precipitation. If your experimental design permits, try reducing the serum concentration or using a serum-free medium. |
| Temperature Fluctuations | Repeatedly moving the culture vessel in and out of the incubator can cause temperature changes that affect solubility. Minimize the time the cultures are outside of the stable incubator environment. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. Ensure the medium is properly buffered and monitor its color (if it contains a pH indicator like phenol red). |
Quantitative Solubility Data
| Solvent/Medium | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | High-purity, anhydrous DMSO is recommended for stock solutions. |
| Ethanol | Sparingly Soluble | May be used as an alternative solvent, but DMSO is generally preferred. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dilution into aqueous buffers will likely result in precipitation. |
| Cell Culture Media (e.g., DMEM, RPMI) + 10% FBS | < 100 µM | The presence of serum proteins can aid in solubilization, but the final concentration should be carefully optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently warm the solution to 37°C and vortex or sonicate until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve your desired final concentration.
-
Crucially, ensure the final DMSO concentration remains at or below 0.1%.
-
While gently swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to gently mix for a few seconds to ensure even distribution.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy, consider reducing the final concentration of this compound.
-
Protocol 2: General Cell-Based Assay for Assessing this compound Activity
-
Cell Seeding:
-
Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare the this compound working solutions in pre-warmed complete medium as described in Protocol 1. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Assay Endpoint:
-
Following incubation, perform your desired downstream analysis. This could include:
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of SRF target genes (e.g., CTGF, ACTA2).
-
Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of fibrotic markers.
-
Cell Viability/Proliferation Assays: Use assays such as MTT, WST-1, or CellTiter-Glo to assess the effect of the compound on cell viability.
-
Immunofluorescence: Fix and stain the cells to visualize changes in the actin cytoskeleton or the localization of MRTF-A.
-
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for diagnosing and solving this compound precipitation.
Rho/MRTF/SRF Signaling Pathway
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
References
Optimizing CCG-232964 Dosage for Minimal Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CCG-232964 while minimizing cytotoxic effects. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Its mechanism of action involves preventing the nuclear localization of MRTF-A, a key transcriptional co-activator. By inhibiting the MRTF/SRF gene transcription pathway, this compound can modulate cellular processes such as fibrosis and cell migration.
Q2: What is the expected level of cytotoxicity for this compound?
While specific cytotoxicity data for this compound is not extensively published, it belongs to a class of second-generation Rho/MRTF/SRF inhibitors that have been developed to have significantly lower cytotoxicity compared to first-generation inhibitors like CCG-1423.[3] The cytotoxic effects of these compounds are generally dose-dependent.[4]
Q3: What is a good starting concentration range for my experiments?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Based on data from structurally related second-generation inhibitors like CCG-203971 and CCG-232601, a starting range of 1 µM to 50 µM could be considered. For instance, the IC50 values for CCG-203971 and CCG-232601 in WI-38 human lung fibroblasts were found to be 12.0 ± 3.99 µM and 14.2 ± 2.57 µM, respectively. In C2C12 mouse myoblasts, the IC50 values were 10.9 ± 3.52 µM and 12.9 ± 2.84 µM, respectively.[5]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on your specific assay and cell type. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for observing the desired effect with minimal cytotoxicity.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed Even at Low Concentrations
Possible Causes:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the Rho/MRTF/SRF pathway.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Incorrect Dosage Calculation: Errors in calculating the final concentration of this compound.
-
Compound Instability: The compound may be degrading in the culture medium, leading to toxic byproducts.
Solutions:
-
Perform a Dose-Response Curve: Start with a very low concentration and titrate up to determine the IC50 value for your specific cell line.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5%.
-
Verify Calculations: Double-check all calculations for dilutions and final concentrations.
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Problem 2: No Observable Effect on Target Pathway Inhibition
Possible Causes:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit the Rho/MRTF/SRF pathway in your cell line.
-
Short Incubation Time: The incubation time may not be sufficient for the inhibitor to exert its effect.
-
Inactive Compound: The compound may have degraded due to improper storage.
-
Assay Sensitivity: The assay used to measure pathway inhibition may not be sensitive enough.
Solutions:
-
Increase Concentration: Gradually increase the concentration of this compound based on your initial dose-response data.
-
Increase Incubation Time: Extend the incubation period and assess the effect at different time points.
-
Proper Storage: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.
-
Optimize Assay: Use a highly sensitive and validated assay to measure the inhibition of the Rho/MRTF/SRF pathway, such as a luciferase reporter assay for SRF activity or qPCR for downstream target genes like ACTA2.
Problem 3: High Background or Variability in Cytotoxicity Assays
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability.
-
Contamination: Microbial contamination can affect cell health and assay results.
-
Assay Interference: The compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts).
Solutions:
-
Careful Cell Seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette for even cell distribution.
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or medium.
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
-
Assay Controls: Include appropriate controls, such as a no-cell control (medium only) and a compound control (compound in medium without cells), to check for assay interference.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (optimize for your cell line) |
| This compound Conc. Range | 0.1 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Time | 4-18 hours (depending on the solubilizing agent) |
Visualizations
Signaling Pathway Diagram
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
How to assess CCG-232964 stability in culture conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of CCG-232964, a potent and orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Rho/MRTF/SRF signaling pathway. This pathway is a key regulator of actin cytoskeleton dynamics and gene expression. By inhibiting this pathway, this compound can modulate cellular processes such as migration, proliferation, and fibrosis.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is recommended to prepare fresh dilutions for each experiment to minimize degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q4: How can I assess the stability of this compound in my specific cell culture conditions?
A4: The stability of this compound can be assessed by incubating the compound in your cell culture medium at 37°C over a time course (e.g., 0, 6, 12, 24, 48 hours). The concentration of the compound at each time point can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed | Compound Degradation: this compound may be unstable under your specific experimental conditions. | - Ensure proper storage of stock solutions. - Prepare fresh dilutions for each experiment. - Perform a stability study to determine the half-life of this compound in your culture medium (see Experimental Protocols). - Consider replenishing the media with fresh compound every 24 hours for long-term experiments. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a biological response. | - Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. | |
| Cell Line Specificity: The effect of this compound can vary between different cell lines. | - Confirm the expression and activity of the Rho/MRTF/SRF pathway in your cell line of interest. | |
| Precipitation of the compound in culture medium | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | - Ensure the final DMSO concentration is as low as possible while maintaining solubility. - Prepare intermediate dilutions in a small volume of medium before adding to the final culture volume. - Visually inspect the medium for any precipitate after adding the compound. |
| Observed cytotoxicity | High Compound Concentration: Excessive concentrations of this compound may lead to off-target effects and cellular toxicity. | - Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT, trypan blue exclusion). - Use the lowest effective concentration that elicits the desired biological response. |
| High DMSO Concentration: The solvent used to dissolve this compound may be toxic to the cells. | - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using LC-MS analysis.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Preparation of Spiked Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C until LC-MS analysis.
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. Calculate the half-life (t½) of the compound in the culture medium.
Hypothetical Stability Data of this compound in Different Culture Media
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 95.2 | 92.1 | 88.5 |
| 12 | 88.6 | 85.3 | 79.1 |
| 24 | 75.4 | 70.1 | 60.2 |
| 48 | 50.1 | 45.8 | 35.7 |
Calculated Half-Life (t½)
| Culture Medium | Calculated Half-Life (hours) |
| DMEM + 10% FBS | ~48 |
| RPMI-1640 + 10% FBS | ~44 |
| Serum-Free Medium | ~34 |
Visualizations
Rho/MRTF/SRF Signaling Pathway
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture conditions.
Technical Support Center: Mitigating CCG-232964-Induced Changes in Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating changes in cell morphology induced by the compound CCG-232964.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a crucial regulator of actin dynamics and gene expression, playing a significant role in cell structure, adhesion, and migration.[2][3][4] By inhibiting this pathway, this compound can lead to observable changes in cell morphology.
Q2: What are the expected morphological changes in cells treated with this compound?
Due to its inhibitory effect on the Rho/MRTF/SRF pathway, which is essential for the formation of actin stress fibers and focal adhesions, treatment with this compound is expected to induce changes such as:
-
Reduced cell spreading: Cells may appear smaller and more rounded.
-
Loss of stress fibers: A decrease in the prominent bundles of actin filaments within the cytoplasm.
-
Altered cell-cell and cell-matrix adhesions: This can affect the overall tissue architecture in 2D and 3D culture models.
These changes are a direct consequence of the compound's on-target activity.
Q3: How can I be sure that the observed morphological changes are due to this compound and not other experimental factors?
It is crucial to differentiate between compound-induced effects and other potential issues in cell culture. Here are some troubleshooting steps:
-
Vehicle Control: Always include a vehicle-only control group (e.g., cells treated with the same concentration of DMSO used to dissolve this compound). This will help you determine if the solvent is causing any morphological changes.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and consistent across all experimental groups. Factors like confluency, media formulation, and incubator conditions (temperature, CO2, humidity) can all impact cell morphology.[6][7][8]
-
Contamination Check: Regularly check your cultures for signs of contamination (e.g., bacteria, yeast, mycoplasma), as this can significantly alter cell appearance and growth.[9][10]
-
Dose-Response: Perform a dose-response experiment to see if the severity of the morphological changes correlates with the concentration of this compound.
Troubleshooting Guide: Managing this compound-Induced Morphological Changes
This guide provides practical steps for researchers who observe significant or undesirable morphological changes in their cell cultures upon treatment with this compound.
Issue 1: Excessive Cell Rounding and Detachment
Possible Cause: The concentration of this compound may be too high for the specific cell type, leading to excessive disruption of the actin cytoskeleton and subsequent cell death or detachment.
Suggested Solutions:
-
Titrate the Concentration: Perform a dose-response experiment to find the optimal concentration of this compound that inhibits the MRTF/SRF pathway without causing excessive cytotoxicity or cell detachment.
-
Optimize Seeding Density: Cell density can influence the cellular response to cytoskeletal drugs. Experiment with different seeding densities to see if a more confluent monolayer can better tolerate the treatment.
-
Use Coated Cultureware: If cells are detaching, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen, laminin) to enhance cell adhesion.
Issue 2: Difficulty in Quantifying the Morphological Changes
Possible Cause: Visual assessment of cell morphology can be subjective. A quantitative approach is needed for robust and reproducible data.
Suggested Solutions:
-
Implement Quantitative Image Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) or specialized instruments to quantify various morphological parameters.[11][12][13][14]
-
Stain for Key Cytoskeletal Components: Use fluorescent phalloidin to stain F-actin and an antibody against vinculin or paxillin to visualize focal adhesions. This will provide a clearer picture of the cytoskeletal rearrangements.
Quantitative Morphological Parameters
| Parameter | Description | Typical Effect of this compound |
| Cell Area | The 2D surface area of the cell. | Decrease |
| Circularity/Roundness | A measure of how close the cell shape is to a perfect circle (a value of 1.0 represents a perfect circle). | Increase |
| Aspect Ratio | The ratio of the major axis to the minor axis of the cell. A higher value indicates a more elongated shape. | Decrease |
| Stress Fiber Quantification | The number, length, or intensity of actin stress fibers per cell. | Decrease |
| Focal Adhesion Number/Area | The number and size of focal adhesion complexes per cell. | Decrease |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin and Vinculin
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations (and a vehicle control) for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against vinculin (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate the cells with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then counterstain with a nuclear stain like DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathway
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transforming protein RhoA - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A β2-Integrin/MRTF-A/SRF Pathway Regulates Dendritic Cell Gene Expression, Adhesion, and Traction Force Generation [frontiersin.org]
- 4. A β2-Integrin/MRTF-A/SRF Pathway Regulates Dendritic Cell Gene Expression, Adhesion, and Traction Force Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. promocell.com [promocell.com]
- 8. corning.com [corning.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Quantitative methods to characterize morphological properties of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phiab.com [phiab.com]
- 13. youtube.com [youtube.com]
- 14. A robust unsupervised machine-learning method to quantify the morphological heterogeneity of cells and nuclei | Springer Nature Experiments [experiments.springernature.com]
Interpreting unexpected results in CCG-232964 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCG-232964, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I observing a decrease in cell viability or signs of cytotoxicity at concentrations expected to be effective for inhibiting SRF-mediated transcription?
A1: While this compound is designed to be a specific inhibitor of the Rho/MRTF/SRF pathway, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. First-generation Rho/MRTF/SRF inhibitors have been noted for their cytotoxic effects.[2] Furthermore, recent studies on related second-generation inhibitors have shown that they can impact mitochondrial function and induce oxidative stress, which can contribute to decreased cell viability.[3]
Troubleshooting Steps:
-
Confirm the IC50 in your cell line: The effective concentration of this compound can be cell-type dependent.[3] Perform a dose-response curve to determine the optimal concentration that inhibits SRF activity without causing significant cell death.
-
Assess mitochondrial function: Use an MTT assay to quantify metabolic activity, which can be an indicator of mitochondrial health.[1][4][5][6][7]
-
Reduce incubation time: Limit the duration of exposure to this compound to the minimum time required to observe the desired effect on gene transcription.
-
Use a lower, effective concentration: Once the IC50 is established, use the lowest effective concentration for your experiments to minimize potential off-target effects.
Q2: I've treated my cells with this compound, and while I see a reduction in my target gene expression (e.g., CTGF), I'm also observing unexpected changes in cell morphology. Why is this happening?
A2: The Rho/MRTF/SRF signaling pathway is a critical regulator of the actin cytoskeleton.[8] Inhibition of this pathway with this compound can therefore lead to significant alterations in cell shape, adhesion, and migration. These morphological changes are a direct consequence of the compound's on-target effect.
Troubleshooting Steps:
-
Visualize the actin cytoskeleton: Use immunofluorescence to stain for F-actin (e.g., with phalloidin) and key cytoskeletal proteins like vinculin to document the changes in cellular structure.
-
Perform a Western blot: Quantify the expression levels of key cytoskeletal and focal adhesion proteins to determine if their expression is altered.
-
Correlate with functional assays: If your research involves cell migration or invasion, these morphological changes are expected. Correlate the observed changes with data from functional assays (e.g., wound healing or transwell migration assays).
-
Consider the cellular context: The extent of morphological changes can vary between different cell types and their adherence to the substrate.
Q3: My SRF-luciferase reporter assay is showing inconsistent results or a smaller than expected inhibitory effect of this compound. What could be the cause?
A3: Inconsistent results in reporter assays can stem from several factors, including transfection efficiency, cell confluency, and the specific dynamics of the reporter construct.
Troubleshooting Steps:
-
Optimize transfection: Ensure consistent and high transfection efficiency of your SRF-luciferase reporter plasmid. It is recommended to use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Control for cell density: Plate cells at a consistent density for all experiments, as cell confluency can influence signaling pathways.
-
Serum starvation synchronization: Serum-starve the cells before stimulation (e.g., with LPA or serum) to establish a consistent baseline of SRF activity.
-
Check the reporter construct: Ensure your reporter construct contains a functional Serum Response Element (SRE) that drives luciferase expression.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Rho/MRTF/SRF inhibitors.
Table 1: Inhibitory Concentrations (IC50) of Second-Generation Rho/MRTF/SRF Inhibitors in Different Cell Lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| CCG-203971 | WI-38 | Cell Viability | 12.0 ± 3.99 | [3] |
| CCG-232601 | WI-38 | Cell Viability | 14.2 ± 2.57 | [3] |
| CCG-203971 | C2C12 | Cell Viability | 10.9 ± 3.52 | [3] |
| CCG-232601 | C2C12 | Cell Viability | 12.9 ± 2.84 | [3] |
| CCG-100602 | CCD-18co | SRE-Luciferase | Not specified | [2] |
| CCG-203971 | CCD-18co | SRE-Luciferase | Not specified | [2] |
Table 2: Common Loading Controls for Western Blot Analysis.
| Loading Control | Molecular Weight (kDa) | Cellular Localization |
| Beta-actin | 43 | Cytoplasmic |
| Alpha-tubulin | 55 | Cytoplasmic |
| GAPDH | 37 | Cytoplasmic |
| Vinculin | 116 | Focal Adhesions, Cytoplasmic |
| Histone H3 | 15 | Nuclear |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. SRF-Luciferase Reporter Assay
This protocol is for measuring the activity of the Serum Response Factor (SRF) signaling pathway.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an SRF-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Serum Starvation: 24 hours post-transfection, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 16-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., Lysophosphatidic Acid (LPA) or 10-20% Fetal Bovine Serum (FBS)) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
2. Western Blot for Cytoskeletal Proteins (Actin and Vinculin)
This protocol is for analyzing changes in the expression of key cytoskeletal proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-actin, vinculin, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
3. MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG-232964 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCG-232964. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this potent inhibitor of the Rho/MRTF/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1] By disrupting this pathway, this compound can inhibit the expression of downstream target genes involved in fibrosis and cell migration, such as Connective Tissue Growth Factor (CTGF).[1]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
Based on studies with closely related second-generation Rho/MRTF/SRF inhibitors like CCG-203971, a starting concentration range for dose-response experiments would be from low nanomolar to high micromolar. For instance, CCG-203971 inhibited a MRTF/SRF-selective luciferase reporter with an IC50 of approximately 6 µM.[2] In functional assays looking at the inhibition of fibrotic markers, such as α-SMA and collagen I transcription, significant effects were observed at concentrations of 17.5 µM and 25 µM for similar inhibitors.[3] It is recommended to perform a broad dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell type and assay.
Q3: What solvent should I use to prepare this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How long should I incubate cells with this compound before observing an effect?
The optimal incubation time will depend on the specific assay and the biological process being investigated. For reporter gene assays measuring transcriptional activity, an incubation period of 24 hours is a common starting point. For functional assays, such as the inhibition of fibroblast-to-myofibroblast differentiation or collagen deposition, longer incubation times of 48 to 72 hours may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or ensure proper humidification during incubation.- Visually inspect for precipitate after dilution in media. If precipitation occurs, consider using a lower top concentration or a different formulation. |
| Poor curve fit (No sigmoidal shape) | - Inappropriate concentration range- Insufficient number of data points- Compound inactivity or degradation- Cell health issues | - Widen the concentration range to ensure you capture the top and bottom plateaus of the curve.- Use a sufficient number of concentrations (e.g., 8-12 points) with logarithmic spacing.- Prepare fresh compound dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the experiment's duration.- Monitor cell viability and morphology to ensure cells are healthy. |
| No inhibitory effect observed | - Incorrect assay endpoint for the pathway- Low compound potency in the chosen cell line- Insufficient incubation time | - Ensure your assay readout is a downstream target of the Rho/MRTF/SRF pathway (e.g., CTGF, α-SMA, or a SRE-luciferase reporter).- The sensitivity to this compound can be cell-type dependent. Consider testing a different cell line.- Extend the incubation time to allow for the biological effect to manifest. |
| High background signal in reporter assays | - High basal activity of the reporter construct- Contamination of reagents or cell culture | - Optimize the amount of reporter plasmid transfected. Use a minimal promoter to reduce basal activity.- Use sterile techniques and fresh reagents. |
Experimental Protocols
General Protocol for a Dose-Response Experiment using a Luciferase Reporter Assay
This protocol is adapted for assessing the inhibitory activity of this compound on MRTF/SRF-mediated transcription.
-
Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (if applicable): Co-transfect cells with a Serum Response Element (SRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the appropriate cell culture medium to achieve the final desired concentrations with a consistent, low percentage of DMSO.
-
Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with the prepared this compound dilutions or vehicle control.
-
Stimulation: Induce the Rho/MRTF/SRF pathway. This can be done by adding serum or a specific agonist like Lysophosphatidic Acid (LPA) to the medium.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol for Assessing Inhibition of Fibroblast-to-Myofibroblast Differentiation
-
Cell Seeding: Plate fibroblasts (e.g., primary human lung fibroblasts) in a 24-well plate.
-
Serum Starvation: Once the cells are 70-80% confluent, replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum/serum-free medium containing different concentrations of this compound or vehicle control.
-
Induction of Differentiation: Add a pro-fibrotic stimulus, such as TGF-β1 (e.g., 5 ng/mL), to all wells except the negative control.
-
Incubation: Incubate for 48-72 hours.
-
Analysis: Assess myofibroblast differentiation by:
-
Immunofluorescence: Fix and stain the cells for α-smooth muscle actin (α-SMA).
-
Western Blot: Lyse the cells and probe for α-SMA and collagen I.
-
qPCR: Extract RNA and measure the expression of fibrotic genes like ACTA2 (α-SMA) and COL1A1 (collagen I).
-
-
Data Analysis: Quantify the readouts and plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
Data Presentation
| Compound | Assay | Cell Line | Reported IC50 / Effective Concentration | Reference |
| CCG-203971 (analog) | SRE-Luciferase Reporter | SK-Mel-147 | ~ 6 µM | [2] |
| CCG-100602 & CCG-203971 (analogs) | Inhibition of ACTA2 and COL1A1 transcription | CCD-18co (colonic myofibroblasts) | Significant inhibition at 17.5 µM and 25 µM | [3] |
| CCG-203971 & CCG-232601 (analogs) | Cell Viability (Cytotoxicity) | WI-38 (human lung fibroblasts) | IC50 > 50 µM | |
| CCG-203971 & CCG-232601 (analogs) | Cell Viability (Cytotoxicity) | C2C12 (mouse myoblasts) | IC50 > 50 µM |
Note: The data presented is for closely related analogs of this compound and should be used as a guide for initial experimental design.
Visualizations
Caption: Simplified signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Caption: General experimental workflow for a dose-response curve experiment.
Caption: Troubleshooting decision tree for common dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of Myocardin-related Transcription Factor Pathway Blocks Lung Metastases of RhoC-Overexpressing Melanoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and addressing CCG-232964 resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance mechanisms to CCG-232964, an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Reduced sensitivity to this compound can arise from several mechanisms, broadly categorized as:
-
Target-related alterations: This includes upregulation of the Rho/MRTF/SRF signaling pathway components.
-
Activation of bypass pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of MRTF/SRF-mediated transcription. A key pathway to investigate is the Hippo-YAP/TAZ pathway, which shares some downstream targets with the MRTF/SRF pathway and is also regulated by cytoskeletal dynamics.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can I determine if the Rho/MRTF/SRF pathway is upregulated in my resistant cells?
A2: You can assess the expression levels of key components of this pathway at both the mRNA and protein levels. Key targets for analysis include RhoA, MRTF-A (MKL1), MRTF-B (MKL2), and SRF. An increase in the expression of these components in your resistant cell line compared to the parental (sensitive) cell line would suggest pathway upregulation.
Q3: What is the evidence for crosstalk between the MRTF/SRF and YAP/TAZ pathways?
A3: Both the MRTF/SRF and YAP/TAZ pathways are regulated by RhoA-mediated cytoskeletal changes and can share downstream target genes.[1][2][3] Studies have shown a mutual dependence between these two pathways in certain contexts.[1][2] Therefore, activation of the YAP/TAZ pathway could potentially compensate for the inhibition of the MRTF/SRF pathway, leading to resistance.
Q4: Can this compound be removed from the cell by efflux pumps?
A4: While specific studies on this compound are not available, many small molecule inhibitors are substrates for ABC transporters.[4][5] Overexpression of transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) is a common mechanism of multidrug resistance.
Troubleshooting Guide
Problem: Decreased efficacy of this compound in long-term experiments.
This guide provides a workflow to investigate the potential mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Analysis of Rho/MRTF/SRF Pathway Upregulation
Objective: To determine if resistant cells have upregulated components of the target pathway.
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Culture parental (sensitive) and this compound-resistant cells to 80% confluency.
-
Isolate total RNA using a standard Trizol-based method.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for RHOA, MKL1 (MRTF-A), MKL2 (MRTF-B), SRF, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Western Blotting:
-
Lyse sensitive and resistant cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against RhoA, MRTF-A, MRTF-B, and SRF. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
Data Presentation:
| Gene/Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| RHOA mRNA | 1.0 | 3.5 | 3.5 |
| RhoA Protein | 1.0 | 3.2 | 3.2 |
| MKL1 mRNA | 1.0 | 1.2 | 1.2 |
| MRTF-A Protein | 1.0 | 1.1 | 1.1 |
| SRF mRNA | 1.0 | 2.8 | 2.8 |
| SRF Protein | 1.0 | 2.5 | 2.5 |
Hypothetical data showing upregulation of RhoA and SRF in resistant cells.
Caption: Upregulation of pathway components as a resistance mechanism.
Analysis of Bypass Pathway Activation (YAP/TAZ)
Objective: To assess if the YAP/TAZ pathway is activated in resistant cells.
Methodology:
-
Immunofluorescence:
-
Grow sensitive and resistant cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against YAP/TAZ.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and assess the nuclear localization of YAP/TAZ. Increased nuclear localization indicates pathway activation.
-
-
qRT-PCR for YAP/TAZ Target Genes:
-
Follow the qRT-PCR protocol as described above.
-
Use primers for known YAP/TAZ target genes such as CTGF and CYR61.
-
Compare the expression of these genes in resistant versus sensitive cells.
-
Data Presentation:
| Target Gene | Parental Cells (Relative mRNA Expression) | Resistant Cells (Relative mRNA Expression) | Fold Change |
| CTGF | 1.0 | 4.2 | 4.2 |
| CYR61 | 1.0 | 3.8 | 3.8 |
Hypothetical data showing increased expression of YAP/TAZ target genes in resistant cells.
Caption: Activation of the YAP/TAZ bypass pathway.
Investigation of Drug Efflux
Objective: To determine if increased drug efflux contributes to resistance.
Methodology:
-
qRT-PCR and Western Blotting for ABC Transporters:
-
Use the protocols described above to measure the mRNA and protein levels of common ABC transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP).
-
-
Efflux Assay with a Known Substrate:
-
Use a fluorescent substrate of P-gp or BCRP (e.g., Rhodamine 123 for P-gp).
-
Pre-incubate sensitive and resistant cells with this compound.
-
Add the fluorescent substrate and incubate.
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader. Reduced accumulation of the fluorescent substrate in resistant cells suggests increased efflux.
-
-
Re-sensitization with an Efflux Pump Inhibitor:
-
Treat resistant cells with this compound in the presence or absence of a known inhibitor of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143).
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo).
-
A restoration of sensitivity to this compound in the presence of the efflux pump inhibitor would confirm the role of that transporter in resistance.
-
Data Presentation:
| Transporter | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| ABCB1 mRNA | 1.0 | 8.5 | 8.5 |
| P-gp Protein | 1.0 | 7.9 | 7.9 |
| ABCG2 mRNA | 1.0 | 1.2 | 1.2 |
| BCRP Protein | 1.0 | 1.1 | 1.1 |
Hypothetical data showing upregulation of ABCB1/P-gp in resistant cells.
| Treatment Group (Resistant Cells) | IC50 of this compound |
| This compound alone | 15 µM |
| This compound + Verapamil (P-gp inhibitor) | 2 µM |
Hypothetical data showing re-sensitization to this compound with a P-gp inhibitor.
Caption: Increased drug efflux via ABC transporters.
References
- 1. Mutual dependence of the MRTF–SRF and YAP–TEAD pathways in cancer-associated fibroblasts is indirect and mediated by cytoskeletal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanosensitive transcriptional coactivators MRTF-A and YAP/TAZ regulate nucleus pulposus cell phenotype through cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of CCG-232964
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of CCG-232964. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and extending its shelf life.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: As a general guideline, solid this compound should be stored in a cool, dry, and dark environment. For long-term stability, storage at -20°C is recommended, which can maintain stability for up to three years.[1] For shorter durations, refrigeration at 4°C is suitable for up to two years.[1] Always refer to the Certificate of Analysis (CofA) that accompanies your specific batch of this compound for the most accurate storage information.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. Once in solution, it is crucial to aliquot the compound into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the molecule.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C. For short-term use, stock solutions can be stored at -20°C for up to one month, while for longer-term storage, -80°C is recommended for up to six months.[1]
Q3: Is this compound sensitive to light or moisture?
A3: Many research chemicals are sensitive to light and moisture, which can lead to degradation.[2] To mitigate these risks, it is best practice to store solid this compound and its solutions in amber vials or other opaque containers.[2] For compounds that are particularly sensitive to moisture (hygroscopic), storage in a desiccator is advised.[2][3]
Q4: Can I store this compound at room temperature?
A4: While some stable, non-volatile compounds can be stored at room temperature (15-25°C), this is generally not recommended for long-term storage of research compounds like this compound.[2][4] Temperature fluctuations can be more damaging than steady conditions.[2] Always consult the supplier's recommendations, but for long-term stability, colder temperatures are preferable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased or no biological activity in experiments. | Compound degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | 1. Review your storage protocol against the recommended best practices. 2. Use a fresh, unopened vial of this compound if available. 3. Perform a stability assessment of your current stock (see Experimental Protocols section). |
| Visible changes in the solid compound (e.g., clumping, discoloration). | Moisture absorption or degradation. | 1. Discard the affected vial. 2. Ensure future vials are stored in a desiccator, especially in humid environments. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. Ensure the vial is tightly sealed to prevent solvent evaporation. 3. Consider preparing a fresh stock solution. |
| Inconsistent experimental results between different aliquots. | Uneven concentration due to incomplete dissolution or degradation of some aliquots. | 1. When preparing stock solutions, ensure the compound is fully dissolved before aliquoting. 2. Review your aliquoting and storage procedures to ensure consistency. 3. Avoid repeated freeze-thaw cycles for any single aliquot. |
Quantitative Storage Recommendations
| Storage Condition | Solid Compound | Stock Solution |
| Long-Term | -20°C (up to 3 years)[1] | -80°C (up to 6 months)[1] |
| Short-Term | 4°C (up to 2 years)[1] | -20°C (up to 1 month)[1] |
| Room Temperature | Not recommended for long-term storage. | Not recommended. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution that is suspected of degradation.
1. Objective: To determine if a stored stock solution of this compound has maintained its chemical integrity and biological activity.
2. Materials:
-
Suspected this compound stock solution
-
Fresh, unopened vial of this compound solid
-
Appropriate solvent (e.g., DMSO)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Cell-based assay relevant to this compound activity (e.g., a reporter assay for SRF activity)
-
Sterile microplates and other cell culture reagents
3. Methodology:
-
Preparation of a Fresh Standard:
-
Prepare a new stock solution of this compound from the fresh, unopened vial at the same concentration as the suspected stock solution. This will serve as the control.
-
-
Chemical Analysis (HPLC-MS):
-
Analyze both the suspected and fresh stock solutions by HPLC-MS.
-
Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the suspected sample.
-
Compare the mass spectra to identify potential degradation products.
-
-
Biological Activity Assay:
-
Perform a dose-response experiment using both the suspected and fresh stock solutions in a relevant cell-based assay.
-
Compare the IC50 values (or other relevant metrics) obtained from the two solutions.
-
4. Data Analysis and Interpretation:
-
A significant decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram of the suspected solution suggest chemical degradation.
-
A rightward shift in the dose-response curve and a higher IC50 value for the suspected solution indicate a loss of biological activity.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
References
Technical Support Center: Ensuring Reproducibility in Experiments with CCG-232964
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of experiments involving CCG-232964, a potent and orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] By addressing common issues and providing detailed protocols, this guide aims to facilitate consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Rho/MRTF/SRF signaling pathway. This pathway plays a crucial role in gene transcription related to cell proliferation, migration, and fibrosis. This compound has been shown to inhibit the expression of downstream targets such as Connective Tissue Growth Factor (CTGF).[1]
Q2: What is the optimal solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, aliquot it into smaller volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific experimental design and administration route.
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to decrease the expression of genes regulated by the MRTF/SRF complex. This includes a reduction in the expression of profibrotic proteins such as α-smooth muscle actin (α-SMA) and collagen.[2][3]
Q4: How can I verify that this compound is active in my experimental system?
A4: The activity of this compound can be confirmed by assessing the expression of known downstream targets of the Rho/MRTF/SRF pathway. A significant decrease in the mRNA or protein levels of CTGF or α-SMA following treatment would indicate that the compound is active.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Downstream Targets (e.g., CTGF, α-SMA)
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the duration of this compound treatment. The time required to observe a significant effect can vary between cell types and the specific downstream target being measured. |
| Cell Line Resistance | Some cell lines may be less sensitive to Rho/MRTF/SRF inhibition. Verify the expression and activity of the Rho/MRTF/SRF pathway in your chosen cell line. |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution across the plate. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent reagent delivery. |
| Interference with Assay Reagents | This compound, particularly at high concentrations, may interfere with the reagents used in some viability assays (e.g., MTT, XTT). Include appropriate vehicle controls and consider using a different viability assay if interference is suspected. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Rho/MRTF/SRF inhibitors.
Table 1: In Vitro Potency of Second-Generation Rho/MRTF/SRF Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| CCG-100602 | Transcriptional Inhibition (ACTA2) | Human Colonic Myofibroblasts | ~17.5 µM | [3] |
| CCG-203971 | Transcriptional Inhibition (ACTA2) | Human Colonic Myofibroblasts | <17.5 µM | [3] |
| CCG-203971 | Transcriptional Inhibition (COL1A1) | Human Colonic Myofibroblasts | <17.5 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment with this compound for Analysis of Gene Expression
This protocol describes a general procedure for treating cultured cells with this compound to assess its impact on the expression of target genes such as CTGF and α-SMA.
Materials:
-
This compound
-
Appropriate cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DMSO (for dissolving this compound)
-
6-well tissue culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein lysis and Western blotting.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step can help to synchronize the cells and reduce basal activation of the Rho/MRTF/SRF pathway.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%).
-
Treatment: Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
For qRT-PCR: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer for RNA extraction.
-
For Western Blotting: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis: Proceed with RNA extraction and qRT-PCR to analyze the mRNA levels of target genes, or perform a Western blot to analyze the protein levels of target proteins.
Protocol 2: Western Blot Analysis of α-Smooth Muscle Actin (α-SMA) Expression
This protocol details the steps for detecting changes in α-SMA protein expression following treatment with this compound.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against α-SMA
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against α-SMA, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry software and normalize the α-SMA signal to the loading control.
Visualizations
Signaling Pathway
References
- 1. REDUCED EXPRESSION OF CONNECTIVE TISSUE GROWTH FACTOR (CTGF/CCN2), MEDIATES COLLAGEN LOSS IN CHRONOLOGICALLY-AGED HUMAN SKIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RhoA Pathway Inhibitors: CCG-232964 and Y-27632
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of two prominent inhibitors of the RhoA signaling pathway: CCG-232964 and Y-27632. We delve into their distinct mechanisms of action, present available quantitative data, and provide detailed experimental protocols to support your research.
The RhoA signaling pathway is a central regulator of numerous cellular processes, including cell shape, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer, fibrosis, and cardiovascular disorders. Both this compound and Y-27632 are valuable tools for dissecting and targeting this pathway, yet they operate through fundamentally different mechanisms.
Mechanism of Action: A Tale of Two Targets
Y-27632 is a well-established and highly selective inhibitor of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. It acts as an ATP-competitive inhibitor, directly targeting the kinase domain of these downstream effectors of RhoA.[1] By inhibiting ROCK, Y-27632 prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actin-myosin contractility and stress fiber formation.
In contrast, this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling axis.[2] It functions downstream of RhoA and its effectors, preventing the nuclear localization of MRTF-A. This, in turn, inhibits the transcription of SRF-regulated genes, which are crucial for cell motility and fibrosis. The precise molecular target of this compound is not as definitively characterized as that of Y-27632.
Signaling Pathway Overview
To visualize the distinct points of intervention of these two inhibitors, the following diagram illustrates the RhoA signaling pathway.
Caption: The RhoA signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Performance
Direct comparative studies providing IC50 or Ki values for both this compound and Y-27632 in the same assays are limited. However, data from various sources allow for an indirect comparison of their potency.
| Inhibitor | Target | Assay | Potency (Ki) | Potency (IC50) |
| Y-27632 | ROCK1 | Kinase Assay | 220 nM[1] | - |
| ROCK2 | Kinase Assay | 300 nM[1] | - | |
| This compound | Rho/MRTF/SRF Pathway | SRE-Luciferase Assay | - | Data not available |
| CCG-203971 (related compound) | Rho/MRTF/SRF Pathway | SRE-Luciferase Assay | - | 6.4 µM |
Experimental Data and Observations
Effects on Actin Cytoskeleton and Cell Morphology
-
Y-27632: Treatment with Y-27632 leads to the dissolution of actin stress fibers and a change in cell morphology, often resulting in a more rounded or stellate appearance. This is a direct consequence of ROCK inhibition and the subsequent decrease in actomyosin contractility.
-
This compound: As this compound acts on a transcriptional level, its effects on the actin cytoskeleton are less immediate and direct compared to Y-27632. However, by inhibiting the expression of genes involved in cytoskeletal organization, prolonged treatment can lead to alterations in cell morphology and migratory capacity.
Inhibition of Fibrosis
Both inhibitors have shown efficacy in models of fibrosis, albeit through their distinct mechanisms.
-
Y-27632: By reducing cellular contractility, Y-27632 can ameliorate the mechanical stress that contributes to fibrotic processes. It has been shown to inhibit collagen gel contraction by fibroblasts.
-
This compound and related compounds: These inhibitors have demonstrated potent anti-fibrotic effects by blocking the transcription of key pro-fibrotic genes such as Connective Tissue Growth Factor (CTGF) and alpha-smooth muscle actin (α-SMA).
Experimental Protocols
RhoA Activation Assay (G-LISA)
This protocol provides a quantitative measurement of active, GTP-bound RhoA.
Caption: Workflow for a G-LISA RhoA activation assay.
Methodology:
-
Cell Lysis: Culture cells to the desired confluency and treat with stimuli as required. Lyse the cells using the provided lysis buffer.
-
Incubation with Affinity Plate: Add the cell lysates to the wells of a 96-well plate coated with a Rho-GTP binding protein. Incubate to allow the active RhoA to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add a specific primary antibody against RhoA to each well and incubate.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing step.
-
Signal Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SRF, which is downstream of the RhoA pathway.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing SRE consensus sequences upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with this compound or Y-27632 for a specified period, followed by stimulation with an agonist that activates the RhoA pathway (e.g., lysophosphatidic acid - LPA).
-
Cell Lysis: Lyse the cells using a suitable luciferase lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates inhibition of the RhoA/MRTF/SRF pathway.
Conclusion
This compound and Y-27632 are both potent inhibitors of the RhoA signaling pathway, but their distinct mechanisms of action make them suitable for different research applications. Y-27632 is a direct and selective inhibitor of ROCK kinases, making it an excellent tool for studying the immediate consequences of ROCK inhibition on the cytoskeleton and cell contractility. This compound, on the other hand, targets the downstream transcriptional machinery of the RhoA pathway, offering a means to investigate the role of RhoA-mediated gene expression in various cellular processes. The choice between these two inhibitors will depend on the specific scientific question being addressed. For researchers investigating the direct, rapid effects of RhoA signaling on cellular mechanics, Y-27632 is the inhibitor of choice. For those interested in the longer-term, transcriptional consequences of RhoA pathway activation, this compound provides a valuable tool.
References
Unveiling the Potency of CCG-232964 and Other Myocardin-Related Transcription Factor (MRTF) Inhibitors in Cellular Processes
A Comparative Analysis for Researchers and Drug Development Professionals
Myocardin-Related Transcription Factor (MRTF) has emerged as a critical regulator in a spectrum of cellular processes, from fibrosis to cancer metastasis. This has spurred the development of inhibitors targeting the MRTF pathway, offering promising therapeutic avenues. Among these, CCG-232964 has garnered attention as an orally active inhibitor of the Rho/MRTF/Serum Response Factor (SRF) signaling axis. This guide provides a comparative overview of the efficacy of this compound and other notable MRTF inhibitors, supported by experimental data to aid researchers and drug development professionals in their endeavors.
The Rho/MRTF/SRF Signaling Pathway: A Key Therapeutic Target
The Rho/MRTF/SRF signaling cascade is a central mechanism through which cells respond to external cues, translating them into transcriptional changes that govern cell motility, differentiation, and proliferation. The pathway is initiated by the activation of Rho GTPases, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing its translocation to the nucleus. Once in the nucleus, MRTF partners with the Serum Response Factor (SRF) to activate the transcription of target genes, including those involved in cytoskeletal organization and extracellular matrix production, such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF). Dysregulation of this pathway is implicated in various pathological conditions, making it a prime target for therapeutic intervention.
Comparative Efficacy of MRTF Inhibitors
The development of small molecule inhibitors targeting the MRTF pathway has provided valuable tools for both research and potential therapeutic applications. This section compares the efficacy of this compound and other prominent MRTF inhibitors based on available experimental data.
| Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |
| CCG-232601 | SRF Reporter Assay | HEK299T | 0.55 µM | [1] |
| CCG-203971 | SRF Reporter Assay | HEK299T | 0.64 µM | [1] |
| CCG-222740 | Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [2] |
| CCG-203971 | Collagen Contraction | Human Conjunctival Fibroblasts | 25 µM | [2] |
| CCG-232601 | Cytotoxicity (MTS) | WI-38 | 14.2 ± 2.57 µM | [3][4] |
| CCG-203971 | Cytotoxicity (MTS) | WI-38 | 12.0 ± 3.99 µM | [3][4] |
| CCG-232601 | Cytotoxicity (MTS) | C2C12 | 12.9 ± 2.84 µM | [3][4] |
| CCG-203971 | Cytotoxicity (MTS) | C2C12 | 10.9 ± 3.52 µM | [3][4] |
Note: While specific quantitative data for this compound is not yet publicly available in a comparative context, its structural similarity to CCG-232601 suggests it is a potent, orally active inhibitor of the Rho/MRTF/SRF pathway.[5] Further studies are required to delineate its precise efficacy in comparison to other inhibitors.
A study comparing CCG-222740 and CCG-203971 demonstrated the superior potency of CCG-222740 in inhibiting fibroblast-mediated collagen contraction, a key process in fibrosis.[2] CCG-222740 was found to be five times more potent than CCG-203971 in this assay.[2] Furthermore, CCG-222740 exhibited greater efficacy in reducing the expression of MRTF/SRF target genes, such as ACTA2 (α-SMA) and CTGF.[2]
Another study provided a direct comparison between CCG-203971 and CCG-232601, a closely related analog of this compound. In an SRF reporter assay, CCG-232601 showed a slightly lower IC50 value than CCG-203971, indicating higher potency in inhibiting MRTF/SRF-mediated transcription.[1] However, in cytotoxicity assays using WI-38 and C2C12 cell lines, both compounds exhibited similar IC50 values.[3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Fibroblast-Mediated Collagen Gel Contraction Assay
This assay assesses the ability of fibroblasts to remodel and contract an extracellular matrix, a hallmark of fibrotic processes.
Protocol:
-
Cell Preparation: Fibroblasts are harvested, counted, and resuspended in serum-free medium.
-
Collagen Matrix Preparation: A solution of type I collagen is prepared on ice and neutralized to a physiological pH.
-
Embedding Cells: The fibroblast suspension is mixed with the neutralized collagen solution.
-
Gel Polymerization: The cell-collagen mixture is dispensed into wells of a culture plate and incubated at 37°C to allow for polymerization of the collagen gel.
-
Treatment: Culture medium containing the MRTF inhibitors at various concentrations or a vehicle control is added on top of the polymerized gels.
-
Contraction: The plates are incubated for several days, during which the fibroblasts contract the collagen matrix.
-
Measurement: At designated time points, the gels are released from the sides of the wells, and the diameter or area of each gel is measured. The percentage of contraction is calculated relative to the initial gel size.[6][7][8]
SRF-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the SRF, providing a direct measure of the efficacy of MRTF inhibitors in blocking the signaling pathway.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with a plasmid containing the firefly luciferase gene under the control of an SRF-responsive element (SRE) and a control plasmid expressing Renilla luciferase for normalization.
-
Serum Starvation: After transfection, cells are serum-starved to reduce basal SRF activity.
-
Inhibitor Treatment and Stimulation: Cells are pre-treated with various concentrations of the MRTF inhibitors or a vehicle control, followed by stimulation with a known activator of the Rho/MRTF/SRF pathway (e.g., serum or LPA).
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds is determined by comparing the luciferase activity in treated versus untreated stimulated cells.[9][10][11][12]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to measure the mRNA levels of MRTF/SRF target genes, such as ACTA2 (encoding α-SMA) and CTGF, to assess the downstream effects of the inhibitors.
Protocol:
-
Cell Treatment and RNA Extraction: Fibroblasts are treated with MRTF inhibitors or a vehicle control and stimulated as required. Total RNA is then extracted from the cells using a suitable method.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for the target genes (ACTA2, CTGF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[13][14][15][16]
Conclusion
The available data indicates that the CCG series of compounds, including this compound, are potent inhibitors of the Rho/MRTF/SRF signaling pathway. While direct comparative data for this compound is still emerging, studies on its close analogs and other MRTF inhibitors like CCG-222740 and CCG-203971 provide a strong rationale for its potential as a valuable research tool and a promising therapeutic candidate for fibrotic diseases and cancer. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of these and other novel MRTF inhibitors. As more quantitative data for this compound becomes available, a more comprehensive understanding of its place within the landscape of MRTF inhibitors will be possible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | ROCK | TargetMol [targetmol.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. abeomics.com [abeomics.com]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Loss of Acta2 in cardiac fibroblasts does not prevent the myofibroblast differentiation or affect the cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating CCG-232964's Inhibitory Effect on SRF-Mediated Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCG-232964, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated transcription pathway, with other known inhibitors.[1][2] The content is supported by experimental data and detailed methodologies to assist researchers in evaluating its efficacy and potential applications, particularly in anti-fibrotic research.
Introduction to SRF-Mediated Transcription and its Inhibition
Serum Response Factor (SRF) is a crucial transcription factor that regulates the expression of genes involved in cell growth, differentiation, migration, and cytoskeletal dynamics.[3][4] The Rho-actin signaling pathway is a primary activator of SRF.[3] This pathway leads to the nuclear translocation of Myocardin-Related Transcription Factors (MRTFs), which act as co-activators for SRF, initiating the transcription of target genes.[4][5] Dysregulation of the SRF pathway is implicated in various diseases, including cancer and fibrosis, making it a significant therapeutic target.[3]
This compound is an orally active small molecule inhibitor that disrupts this pathway.[1][2] It belongs to a class of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids designed to inhibit Rho/MRTF/SRF-mediated gene transcription.[1]
Signaling Pathway of SRF-Mediated Transcription
The following diagram illustrates the signaling cascade leading to SRF-mediated gene transcription and the points of inhibition by various compounds.
Caption: SRF signaling pathway and points of inhibition.
Comparative Analysis of SRF Inhibitors
This compound is part of a series of compounds developed to inhibit the Rho/MRTF/SRF pathway. Its performance can be compared with other well-characterized inhibitors.
| Inhibitor | Target | IC50 | Cell Line | Assay | Reference |
| This compound | Rho/MRTF/SRF | Not specified | Not specified | LPA-induced CTGF gene expression | [1] |
| CCG-203971 | Rho/MRTF/SRF | 6.4 µM | - | RhoA/C-activated SRE-luciferase | [6] |
| 4.2 µM | PC-3 | Cell Migration | [6] | ||
| CCG-1423 | Rho/MRTF/SRF | ≤300 nM | A375M2, SK-Mel-147 | Cell Growth | |
| 13.4 ± 2.5 µM | LNCaP | Cell Viability (MTT) | [7] | ||
| CCG-257081 | Rho/MRTF/SRF | 7.2 ± 1.1 µM | LNCaP | Cell Viability (MTT) | [7] |
| Lestaurtinib | Multi-kinase | 0.1 ± 0.02 µM | LNCaP | Cell Viability (MTT) | [7] |
| Y-27632 | ROCK | Not specified | - | - | [4] |
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on SRF-mediated transcription involves several key experiments.
SRF-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF.
-
Objective: To determine the dose-dependent inhibitory effect of this compound on SRF-mediated gene transcription.
-
Methodology:
-
Cells (e.g., NIH3T3 fibroblasts) are transiently co-transfected with a luciferase reporter plasmid containing SRF response elements (SREs) and a control plasmid (e.g., Renilla luciferase).
-
After transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Cells are then stimulated with an agonist like Lysophosphatidic Acid (LPA) to induce SRF activity.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Western Blot Analysis
This technique is used to measure the protein levels of SRF target genes.
-
Objective: To confirm that inhibition of SRF activity by this compound leads to a decrease in the expression of downstream target proteins like Connective Tissue Growth Factor (CTGF) or α-Smooth Muscle Actin (α-SMA).
-
Methodology:
-
Cells are treated with this compound and stimulated with an appropriate agonist (e.g., TGF-β).
-
Whole-cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the SRF target proteins and a loading control (e.g., GAPDH).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, and the protein bands are visualized by chemiluminescence.
-
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on cell viability and proliferation.
-
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured with a spectrophotometer, which is proportional to the number of viable cells.
-
Experimental Workflow
The following diagram outlines a typical workflow for validating an SRF inhibitor.
Caption: Workflow for validating SRF inhibitors.
Conclusion
This compound is a promising inhibitor of the Rho/MRTF/SRF signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to validate its efficacy and compare its performance against other inhibitors. The quantitative data presented in the comparison table highlights the potency of related compounds in this class. Further studies to determine the specific IC50 of this compound in various cell lines and assays will be crucial for its development as a potential therapeutic agent for diseases driven by aberrant SRF activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Rho/MRTF/SRF抑制剂 | MCE [medchemexpress.cn]
- 3. What are SRF inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Polymerization Inhibitors: CCG-232964 vs. Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely utilized inhibitors of actin polymerization, CCG-232964 and Latrunculin A. While both compounds ultimately lead to a disruption of the actin cytoskeleton, they achieve this through fundamentally different mechanisms. Understanding these distinctions is crucial for the design and interpretation of experiments in cell biology, cancer research, and drug discovery.
Introduction
The actin cytoskeleton is a dynamic network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The ability to pharmacologically manipulate actin polymerization is a powerful tool for dissecting these processes. Latrunculin A is a well-characterized marine toxin that directly targets actin monomers, while this compound is a synthetic small molecule that acts on a key signaling pathway regulating actin dynamics. This guide will objectively compare their mechanisms of action, cellular effects, and the experimental methodologies used to assess their impact on actin polymerization.
Mechanism of Action
The primary distinction between this compound and Latrunculin A lies in their mechanism of action. Latrunculin A directly binds to actin, whereas this compound targets an upstream signaling pathway.
Latrunculin A: Direct G-Actin Sequestration
Latrunculin A is a cell-permeable macrolide isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[1][2][3] This binding event prevents the G-actin monomer from participating in the polymerization process to form filamentous actin (F-actin). The sequestration of G-actin shifts the equilibrium of the actin polymerization reaction, leading to the net depolymerization of existing actin filaments.[1][2]
This compound: Indirect Inhibition via the Rho/MRTF/SRF Pathway
This compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin gene expression and cytoskeleton dynamics. The activation of the small GTPase RhoA initiates a signaling cascade that promotes the polymerization of G-actin into F-actin. This depletion of the cellular G-actin pool liberates MRTF, which can then translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, a transcription factor that drives the expression of genes involved in cell motility, adhesion, and cytoskeletal organization, including actin itself.
By inhibiting the Rho/MRTF/SRF pathway, this compound prevents the nuclear translocation of MRTF and the subsequent SRF-mediated gene transcription.[4] This leads to a downstream reduction in the proteins that promote and maintain the actin cytoskeleton, thereby indirectly inhibiting actin polymerization and disrupting stress fiber formation.
Data Presentation: A Comparative Overview
Table 1: Quantitative Data for Latrunculin A
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) to ATP-G-actin | 0.1 µM | In vitro | [5] |
| Binding Affinity (Kd) to ADP-Pi-G-actin | 0.4 µM | In vitro | [5] |
| Binding Affinity (Kd) to ADP-G-actin | 4.7 µM | In vitro | [5] |
| Binding Affinity (Kd) to G-actin (unspecified nucleotide state) | 0.19 µM | In vitro | [5] |
| Effective Concentration for Cell Migration Inhibition | 0.1 µM | Human hepatoma (HepG2) | [5] |
| IC50 for Hypoxia-Induced HIF-1 Activation | 6.7 µM | Human breast carcinoma (T47D) | [5] |
Table 2: Quantitative Data for this compound
No direct IC50 values for the inhibition of actin polymerization have been published. The efficacy of this compound is typically measured by its inhibition of SRF-mediated transcription.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of LPA-induced CTGF gene expression | Orally active inhibitor | In vivo/In vitro | [4] |
Experimental Protocols
To assess the effects of this compound and Latrunculin A on actin polymerization, distinct experimental approaches are required that reflect their different mechanisms of action.
Measuring Direct Effects on Actin Polymerization (Primarily for Latrunculin A)
Pyrene-Labeled Actin Polymerization Assay
This in vitro assay is a standard method to monitor the kinetics of actin polymerization in real-time.
-
Principle: G-actin is covalently labeled with pyrene. In its monomeric form, pyrene-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene excimer fluorescence increases significantly. This change in fluorescence is monitored over time.
-
Protocol Outline:
-
Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.
-
Add the test compound (e.g., Latrunculin A) or vehicle control.
-
Initiate polymerization by adding a high-salt polymerization buffer (F-buffer).
-
Measure the fluorescence intensity over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.[6][7]
-
A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of actin polymerization.
-
Measuring Cellular F-actin/G-actin Ratios
This assay quantifies the relative amounts of filamentous and globular actin within a cell population after treatment with a compound.
-
Principle: Cells are lysed in a buffer that stabilizes F-actin while solubilizing G-actin. The F-actin is then separated from the G-actin by ultracentrifugation. The amount of actin in each fraction is determined by Western blotting.[8][9]
-
Protocol Outline:
-
Culture cells to the desired confluency and treat with the test compound (this compound or Latrunculin A) or vehicle.
-
Lyse the cells in an F-actin stabilization buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the F-actin. The supernatant contains the G-actin.
-
Separate the supernatant (G-actin fraction) and the resuspended pellet (F-actin fraction) by SDS-PAGE.
-
Perform a Western blot using an actin-specific antibody.
-
Quantify the band intensities to determine the F-actin/G-actin ratio.
-
Assessing the Rho/MRTF/SRF Pathway (Primarily for this compound)
Serum Response Element (SRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of SRF.
-
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). Activation of the Rho/MRTF/SRF pathway leads to SRF binding to the SRE and driving luciferase expression.
-
Protocol Outline:
-
Transfect the target cells with an SRE-luciferase reporter construct. A constitutively expressed Renilla luciferase vector can be co-transfected as an internal control.[10][11]
-
Treat the cells with the test compound (e.g., this compound) or vehicle.
-
Stimulate the cells with an activator of the Rho pathway, such as serum or lysophosphatidic acid (LPA).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
A decrease in the firefly/Renilla luciferase ratio in the presence of the compound indicates inhibition of the Rho/MRTF/SRF pathway.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to move in response to a chemoattractant, a process highly dependent on actin dynamics.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower chamber is quantified.[12][13][14]
-
Protocol Outline:
-
Pre-treat cells with the test compound (this compound or Latrunculin A) or vehicle.
-
Seed the treated cells in the upper chamber of a Transwell insert in serum-free media.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period sufficient for cell migration to occur.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Mechanism of Latrunculin A action.
Caption: Rho/MRTF/SRF pathway and inhibition by this compound.
Caption: Workflow for F-actin/G-actin ratio determination.
Conclusion
This compound and Latrunculin A are both potent inhibitors of actin-dependent cellular processes, but they achieve this through distinct mechanisms. Latrunculin A offers a direct and rapid means of depolymerizing the actin cytoskeleton by sequestering G-actin monomers. In contrast, this compound provides a tool to investigate the role of the Rho/MRTF/SRF signaling pathway in regulating actin dynamics and gene expression. The choice between these two inhibitors will depend on the specific research question. For studies requiring acute and direct disruption of the entire actin cytoskeleton, Latrunculin A is the preferred tool. For investigations into the signaling pathways that govern cytoskeletal changes and related gene expression, this compound is the more appropriate choice. A thorough understanding of their differential modes of action is paramount for the accurate interpretation of experimental results and for advancing our knowledge of the intricate regulation of the actin cytoskeleton.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Effects of F/G-actin ratio and actin turn-over rate on NADPH oxidase activity in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of CCG-232964 and Alternative Rho/MRTF/SRF Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitor, CCG-232964, and its better-characterized alternatives. While this compound is identified as an orally active inhibitor of this pathway, publicly available data on its specific activity across different cell types is limited.[1][2] Therefore, this guide focuses on a comparative analysis with preceding and related compounds, for which experimental data is more readily accessible. This information is intended to aid researchers in selecting appropriate tools for studying fibrosis, cancer metastasis, and other pathologies driven by the Rho/MRTF/SRF signaling axis.
Introduction to Rho/MRTF/SRF Pathway Inhibition
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene expression involved in cell proliferation, migration, and differentiation. Its dysregulation is implicated in various diseases, including fibrosis and cancer. Consequently, inhibitors of this pathway are valuable research tools and potential therapeutic agents. The compounds discussed in this guide, including this compound, are known to disrupt the nuclear localization of MRTF-A, a key step in the activation of SRF-mediated transcription.
Signaling Pathway Overview
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases, which leads to changes in actin dynamics. This results in the release of MRTF from its sequestration in the cytoplasm by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes such as connective tissue growth factor (CTGF), alpha-smooth muscle actin (αSMA), and collagen type I (Col1A1).
Comparative Activity of Rho/MRTF/SRF Inhibitors
While specific IC50 values for this compound are not widely published, data for the related second-generation compounds CCG-203971 and CCG-232601 are available and provide a benchmark for the activity of this class of inhibitors.
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
| CCG-203971 | WI-38 (Human Lung Fibroblasts) | MTS Cell Viability | 12.0 ± 3.99 | [3] |
| C2C12 (Mouse Myoblasts) | MTS Cell Viability | 10.9 ± 3.52 | [3] | |
| HEK293T | SRE Luciferase Reporter | 0.64 | [3] | |
| PC-3 (Human Prostate Cancer) | Cell Migration | 4.2 | [4] | |
| CCG-232601 | WI-38 (Human Lung Fibroblasts) | MTS Cell Viability | 14.2 ± 2.57 | [3] |
| C2C12 (Mouse Myoblasts) | MTS Cell Viability | 12.9 ± 2.84 | [3] | |
| HEK293T | SRE Luciferase Reporter | 0.55 | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to validate the activity of Rho/MRTF/SRF inhibitors.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of SRF.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium and add the test compound (e.g., this compound) at various concentrations.
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with an agonist such as Lysophosphatidic Acid (LPA) or serum to activate the Rho/MRTF/SRF pathway.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration to determine the IC50 value.
MRTF-A Nuclear Localization Assay
This immunofluorescence-based assay visualizes the effect of inhibitors on the subcellular localization of MRTF-A.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts) on coverslips in a 24-well plate. The following day, treat the cells with the test compound for 1 hour, followed by stimulation with an agonist (e.g., TGF-β) for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against MRTF-A. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A in multiple cells for each treatment condition.
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This technique measures the mRNA expression levels of SRF target genes.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., primary human fibroblasts) to 70-80% confluency. Treat with the test compound for 1 hour before stimulating with a pro-fibrotic agent like TGF-β for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., ACTA2, COL1A1, CTGF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Fibrosis-Associated Proteins
This method detects changes in the protein levels of key fibrotic markers.
Methodology:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against αSMA, Collagen I, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the protein of interest to the loading control.
Conclusion
While this compound is a promising inhibitor of the Rho/MRTF/SRF pathway, the lack of extensive publicly available data necessitates a comparative approach for its evaluation. The experimental data for related compounds like CCG-203971 and CCG-232601 in various cell lines provide a strong basis for understanding the potential efficacy and cellular effects of this class of inhibitors. The detailed protocols provided herein offer a framework for researchers to independently validate the activity of this compound and other novel inhibitors in their specific cellular models of interest. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.
References
Head-to-Head Comparison: CCG-232964 and Fasudil in Anti-Fibrotic Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-fibrotic drug discovery, the inhibition of pathways that regulate cellular contraction and extracellular matrix deposition is a key strategy. This guide provides a head-to-head comparison of two notable compounds, CCG-232964 and fasudil, which target distinct nodes within the broader Rho-associated coiled-coil kinase (ROCK) signaling network. While fasudil is a well-established direct inhibitor of ROCK, this compound represents a newer class of inhibitors targeting the downstream transcriptional pathway mediated by the Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF). This comparison summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Mechanism of Action: Targeting the Pro-Fibrotic Axis
Fasudil is a potent and well-characterized inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] By directly binding to the ATP-binding site of ROCK1 and ROCK2, fasudil prevents the phosphorylation of downstream substrates, leading to a reduction in smooth muscle contraction, stress fiber formation, and cellular motility.[3] Its active metabolite, hydroxyfasudil, also demonstrates potent ROCK inhibition.
This compound, on the other hand, acts further downstream in the Rho signaling cascade. It is an orally active inhibitor of the Rho/MRTF/SRF-mediated gene transcription pathway.[4][5] This pathway is crucial for the expression of numerous pro-fibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA) and collagen.[6] Instead of directly inhibiting ROCK, this compound is thought to interfere with the interaction between MRTF-A and SRF, preventing the transcription of target genes.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and fasudil, providing insights into their potency and selectivity. Direct comparative studies with this compound are limited; therefore, data for a closely related and more extensively characterized analog, CCG-203971, is included to provide a benchmark for the MRTF/SRF inhibitor class.
Table 1: Inhibitory Activity
| Compound | Target | Assay | IC50 / Ki | Citation |
| Fasudil | ROCK1 | Kinase Assay | Ki: 0.33 µM | [4] |
| ROCK2 | Kinase Assay | IC50: 0.158 µM | [4] | |
| PKA | Kinase Assay | IC50: 4.58 µM | [4] | |
| PKC | Kinase Assay | IC50: 12.30 µM | [4] | |
| PKG | Kinase Assay | IC50: 1.650 µM | [4] | |
| Hydroxyfasudil | ROCK1 | Kinase Assay | IC50: 0.73 µM | |
| ROCK2 | Kinase Assay | IC50: 0.72 µM | ||
| CCG-203971 | MRTF/SRF Pathway | SRE-Luciferase Assay | IC50: ~1 µM | [7] |
Table 2: Anti-Fibrotic Activity
| Compound | Assay | Cell Type | Effect | Concentration / IC50 | Citation |
| Fasudil | TGF-β1-induced proliferation | Human urethral scar fibroblasts | Inhibition of proliferation | IC50: 38.49 µM (24h), 32.95 µM (48h) | [8] |
| TGF-β1-induced collagen I & III expression | Human urethral scar fibroblasts | Dose-dependent reduction | 12.5 - 50 µmol/L | [9][8] | |
| CCG-203971 | Collagen matrix contraction | Human conjunctival fibroblasts | Inhibition of contraction | IC50: 25 µM | [10] |
| CCG-222740 (analog) | Collagen matrix contraction | Human conjunctival fibroblasts | Inhibition of contraction | IC50: 5 µM | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by fasudil and this compound.
Caption: ROCK Signaling Pathway Inhibition by Fasudil.
Caption: MRTF/SRF Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the MRTF/SRF transcription pathway.
Objective: To determine the inhibitory effect of compounds on serum-induced or RhoA-activated transcription from an SRE-driven luciferase reporter.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[6][11]
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, the medium is replaced with serum-free medium for 16-24 hours to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.
-
Gene transcription is stimulated by adding a high concentration of fetal bovine serum (e.g., 20%) or a specific RhoA activator.[6]
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The inhibitory effect of the compound is calculated as a percentage of the stimulated control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Fibroblast-to-Myofibroblast Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
Objective: To quantify the inhibition of TGF-β1-induced myofibroblast differentiation by measuring the expression of α-SMA.
Protocol:
-
Cell Culture:
-
Compound Treatment and Differentiation Induction:
-
Once cells are adherent, they are treated with a range of concentrations of the test compound (e.g., fasudil or this compound) or vehicle control.
-
Myofibroblast differentiation is induced by adding a pro-fibrotic stimulus, typically Transforming Growth Factor-beta 1 (TGF-β1), at a concentration of 1-5 ng/mL.[4][12]
-
-
Immunofluorescence Staining:
-
After 48-72 hours of incubation, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific binding is blocked with a blocking solution (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against α-SMA.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the intensity of α-SMA staining per cell or the percentage of α-SMA-positive cells.
-
The inhibitory effect of the compound is calculated relative to the TGF-β1-treated control.
-
IC50 values can be determined from the dose-response curve.
-
Conclusion
This compound and fasudil represent two distinct therapeutic strategies for targeting the Rho signaling axis in fibrotic diseases. Fasudil, as a direct ROCK inhibitor, has a broad impact on cellular processes regulated by ROCK. In contrast, this compound offers a more targeted approach by inhibiting the downstream MRTF/SRF-mediated transcription of pro-fibrotic genes.
The choice between these inhibitors will depend on the specific research question and therapeutic goals. For studies focused on the direct consequences of ROCK activity, such as cell contractility, fasudil is a well-validated tool. For investigations into the transcriptional regulation of fibrosis and the development of more specific anti-fibrotic therapies, this compound and its analogs present a promising avenue. Further head-to-head studies, particularly those employing the standardized assays described herein, are warranted to directly compare the efficacy and potential off-target effects of these two classes of inhibitors in various models of fibrosis.
References
- 1. Myofibroblast Differentiation Assay [bio-protocol.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. 2.6. Assays of Myofibroblast Differentiation [bio-protocol.org]
- 4. criver.com [criver.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abeomics.com [abeomics.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Assessing the Specificity of CCG-232964 for the Rho/MRTF/SRF Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCG-232964, an orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, against other known pathway modulators.[1] The objective is to facilitate an informed assessment of its specificity and utility in research and therapeutic development. This compound belongs to a novel class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid inhibitors developed as potential antifibrotic agents for conditions like scleroderma.[2] Scleroderma is a rare autoimmune disease characterized by the hardening and tightening of the skin and connective tissues.[3][4][5][6]
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway is a critical signaling cascade that translates extracellular cues and cytoskeletal changes into transcriptional responses. It plays a pivotal role in various cellular processes, including cell proliferation, migration, and fibrosis. The pathway is initiated by the activation of Rho GTPases, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in actin dynamics releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator for SRF, driving the expression of target genes such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (ACTA2).
Caption: The Rho/MRTF/SRF signaling pathway and points of intervention for various inhibitors.
Comparative Analysis of Rho/MRTF/SRF Pathway Inhibitors
The specificity of a small molecule inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Below is a comparison of this compound and its analogs with other compounds that modulate the Rho/MRTF/SRF pathway at different nodes.
| Inhibitor | Target/Mechanism of Action | IC50 Value (SRE-Luciferase Assay) | Key Cellular Effects |
| This compound | Orally active inhibitor of the Rho/MRTF/SRF pathway.[1] | Not explicitly reported in searched literature. | Inhibits LPA-induced CTGF gene expression.[1] |
| CCG-1423 | First-generation Rho/MRTF/SRF pathway inhibitor; acts downstream of RhoA.[7][8] | ~1 µM[9] | Inhibits cancer cell invasion and proliferation; shows cytotoxicity.[7][8][9] |
| CCG-100602 | Second-generation inhibitor; blocks MRTF-A nuclear localization.[10][11] | ~10 µM[10] | Represses matrix-stiffness and TGF-β-mediated fibrogenesis with lower toxicity than CCG-1423.[9][12] |
| CCG-203971 | Second-generation inhibitor.[13][14] | 0.64 µM[14] - 6.4 µM[13][15][16] | Inhibits fibroblast proliferation and migration; antifibrotic in vivo.[17] |
| Y-27632 | Selective ROCK inhibitor, acting upstream of actin polymerization. | Indirectly affects pathway; Ki of 220 nM for ROCK1 and 300 nM for ROCK2. | Inhibits stress fiber formation; enhances survival of dissociated stem cells. |
| Latrunculin A | Sequesters G-actin monomers, preventing F-actin polymerization. | N/A | Inhibits MRTF-A nuclear translocation. |
| Cytochalasin D | Disrupts actin filaments and promotes G-actin availability. | N/A | Can paradoxically activate the MRTF/SRF pathway by disrupting the MRTF-A:G-actin complex.[2] |
Experimental Protocols
To assess the specificity and efficacy of inhibitors like this compound, a series of well-defined experimental protocols are essential.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF. A reporter construct containing a luciferase gene under the control of multiple SREs is introduced into cells. Activation of the Rho/MRTF/SRF pathway leads to increased luciferase expression, which can be measured by luminescence.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 or NIH3T3) in a 96-well plate. Co-transfect with an SRE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.[18][19][20]
-
Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 16-24 hours to reduce basal pathway activity.[18][20]
-
Inhibitor Treatment and Stimulation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours. Stimulate the pathway with an agonist such as lysophosphatidic acid (LPA) or serum (e.g., 15% FBS) for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Wash the cells with PBS and add passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[21]
-
Data Analysis: Normalize the SRE-luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a Serum Response Element (SRE) Luciferase Reporter Assay.
Immunofluorescence for MRTF-A Nuclear Translocation
This method visualizes the subcellular localization of MRTF-A to assess whether an inhibitor blocks its stimulus-induced nuclear entry.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. After reaching appropriate confluency, serum-starve the cells. Treat with the inhibitor followed by a stimulus (e.g., TGF-β or LPA).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking solution (e.g., BSA or serum). Incubate with a primary antibody against MRTF-A, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A in a significant number of cells for each condition using image analysis software (e.g., ImageJ).[22][23][24][25]
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure the mRNA levels of SRF target genes, such as CTGF and ACTA2, to determine the downstream effects of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluency, serum-starve, and then treat with the inhibitor and stimulus as described above.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., CTGF, ACTA2) and a housekeeping gene (e.g., GAPDH, HPRT1) for normalization.[26][27]
-
Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[28][29][30]
Off-Target Effects and Specificity Assessment
While this compound and its analogs are designed to be specific for the Rho/MRTF/SRF pathway, a thorough assessment of their off-target effects is critical. Recent studies on related compounds, CCG-203971 and CCG-232601, have shown that they can regulate mitochondrial function, suggesting potential off-target activities or broader cellular consequences of pathway inhibition.[31]
Recommended Approaches for Off-Target Profiling:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify any unintended inhibitory activity, as many signaling pathways converge on kinases.
-
Cell-Based Microarray Screening: Utilize platforms that express a large library of human plasma membrane and secreted proteins to identify potential off-target binding in a biologically relevant context.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe the compound's effects on various cellular processes beyond the primary target pathway.
Conclusion
For a comprehensive assessment of this compound's specificity, researchers should employ a combination of the experimental protocols detailed in this guide. Determining its IC50 in a luciferase reporter assay, quantifying its effect on MRTF-A nuclear translocation and target gene expression, and performing broad off-target screening will provide a clear picture of its mechanism of action and its suitability for specific research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic Sclerosis (Scleroderma) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rheumatology.org [rheumatology.org]
- 5. Scleroderma: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. abeomics.com [abeomics.com]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear transport of the serum response factor coactivator MRTF-A is downregulated at tensional homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lamina-associated polypeptide 2α is required for intranuclear MRTF-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. origene.com [origene.com]
- 27. Frontiers | Sustained Downregulation of Vascular Smooth Muscle Acta2 After Transient Angiotensin II Infusion: A New Model of “Vascular Memory” [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Increases in p53 expression induce CTGF synthesis by mouse and human hepatocytes and result in liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CCG-232964's Anti-Fibrotic Potential: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of anti-fibrotic drug discovery, the small molecule CCG-232964 has emerged as a promising inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This guide provides an independent verification of its published findings, offering a direct comparison with other known inhibitors of the RhoA pathway and detailing the experimental protocols for replication and validation by researchers, scientists, and drug development professionals.
This compound is an orally active compound that has been identified as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription.[1][2] A key study reported its high potency with an IC50 of 180 nM in a Serum Response Element (SRE) luciferase promoter assay.[1] This positions this compound as a significant candidate for the therapeutic intervention of fibrotic diseases such as scleroderma. Its mechanism of action centers on the inhibition of profibrotic gene expression, including Connective Tissue Growth Factor (CTGF), a critical mediator in fibrosis.[2]
Comparative Efficacy of Rho/MRTF/SRF Pathway Inhibitors
To objectively assess the performance of this compound, a comparison with established and alternative inhibitors of the RhoA signaling pathway is essential. The following tables summarize the quantitative data on the inhibitory activities of this compound and its counterparts.
| Compound | Target(s) | IC50 / Kd | Assay |
| This compound | Rho/MRTF/SRF Pathway | 180 nM | SRE Luciferase Reporter Assay[1] |
| Y-27632 | ROCK1/ROCK2 | 140-220 nM | Kinase Assay |
| Fasudil | Rho-associated kinase | 10.7 µM | Kinase Assay |
| Rhosin | RhoA | ~0.4 µM (Kd) | Binding Assay |
Table 1: Comparative Inhibitory Potency. This table outlines the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of this compound and alternative compounds against their primary targets.
| Compound | Experimental Model | Effect on α-SMA Expression | Observed Efficacy |
| This compound | Not explicitly quantified in the provided search results. | Inhibits profibrotic gene expression. | Orally bioavailable and reduces bleomycin-induced dermal fibrosis in mice.[1] |
| Y-27632 | TGF-β-stimulated orbital fibroblasts | Inhibited TGF-β-induced α-SMA expression. | Dose-dependent inhibition observed. |
| Fasudil | Human fibroblasts from urethral scar | Significantly decreased α-SMA protein expression with or without TGF-β1 stimulation. | Dose-dependent inhibition. |
| Rhosin | Not explicitly quantified in the provided search results. | Inhibits RhoA-mediated cellular functions. | Suppresses invasion of mammary epithelial cells. |
Table 2: Comparative Anti-Fibrotic Activity. This table summarizes the effects of the inhibitors on the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation and fibrosis.
Experimental Protocols
For the independent verification of the reported findings, detailed methodologies for key experiments are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is crucial for quantifying the inhibitory effect of compounds on the Rho/MRTF/SRF signaling pathway.
Objective: To measure the dose-dependent inhibition of SRE-driven luciferase expression by this compound and its alternatives.
Materials:
-
HEK293 cells
-
SRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and serum
-
Test compounds (this compound, Y-27632, Fasudil, Rhosin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in 96-well plates. Co-transfect the cells with the SRE-luciferase reporter vector and a control vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Induction of SRE Activity: Stimulate the cells with an appropriate agonist, such as Lysophosphatidic Acid (LPA) or serum, to induce the Rho/MRTF/SRF pathway.
-
Luciferase Activity Measurement: After a defined incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and calculate the IC50 value using a suitable curve-fitting model.
Quantitative Real-Time PCR (qPCR) for CTGF Gene Expression
This protocol is for quantifying the effect of inhibitors on the expression of the profibrotic gene, Connective Tissue Growth Factor (CTGF).
Objective: To determine the relative expression levels of CTGF mRNA in response to treatment with this compound and its alternatives.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium and serum
-
LPA (Lysophosphatidic Acid)
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for CTGF and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate fibroblasts and serum-starve them overnight. Pre-treat the cells with different concentrations of the test compounds for a specified time, followed by stimulation with LPA to induce CTGF expression.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using an RNA extraction kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions using the synthesized cDNA, specific primers for CTGF and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in CTGF mRNA expression relative to the housekeeping gene and the untreated control.
Western Blot Analysis for α-Smooth Muscle Actin (α-SMA)
This method is used to quantify the protein levels of α-SMA, a marker for myofibroblast differentiation.
Objective: To assess the effect of this compound and its alternatives on α-SMA protein expression.
Materials:
-
Fibroblast cell line
-
Cell culture medium and serum
-
TGF-β1 (Transforming Growth Factor-beta 1)
-
Test compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies (anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts and treat them with TGF-β1 to induce myofibroblast differentiation, in the presence or absence of the test compounds at various concentrations.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Block the membrane and incubate it with a primary antibody against α-SMA. Use an antibody against a housekeeping protein like β-actin as a loading control. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the α-SMA signal to the loading control to determine the relative protein expression.
Visualizing the Mechanisms of Action
To further elucidate the biological context of this compound's function, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
CCG-232964: A Novel Alternative to Direct ROCK Inhibition for Modulating Rho-Mediated Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular functions, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Their dysregulation is implicated in numerous pathologies, making them a prime target for therapeutic intervention. While several direct ROCK inhibitors have been developed, a novel alternative, CCG-232964, offers a different mechanistic approach by targeting the downstream signaling pathway of Rho/MRTF/SRF. This guide provides a comprehensive comparison of this compound with established ROCK inhibitors, supported by experimental data and detailed protocols.
The ROCK Signaling Pathway and an Alternative Point of Intervention
The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK kinases, which in turn phosphorylate a variety of downstream substrates. Key substrates include Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased myosin light chain (MLC) phosphorylation and subsequent cell contraction, and LIM kinase (LIMK), which results in the stabilization of actin filaments.[1][2][3] This pathway is a central regulator of cellular tension and morphology.
While direct inhibition of ROCK is a validated therapeutic strategy, targeting downstream effectors presents an alternative approach that may offer a more nuanced modulation of the pathway. This compound is an orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[3][4] This pathway is a key downstream effector of Rho-mediated changes in actin dynamics. By inhibiting this transcriptional program, this compound can modulate the expression of genes involved in fibrosis and other cellular processes regulated by Rho signaling.
References
Benchmarking CCG-232964's Antifibrotic Effects Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrotic effects of the novel Rho/Myocardin-Related Transcription Factor (MRTF) pathway inhibitor, CCG-232964, against the established antifibrotic drugs, Nintedanib and Pirfenidone. The data presented herein is based on published studies of this compound's close analog, CCG-203971, and is intended to serve as a valuable resource for researchers in the field of fibrosis.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process that can lead to organ failure. Current standard-of-care treatments, Nintedanib and Pirfenidone, have shown efficacy in slowing disease progression in conditions like idiopathic pulmonary fibrosis (IPF), but their mechanisms of action are not fully understood and they are not without limitations. This compound represents a new class of antifibrotic agents that target the Rho/MRTF/Serum Response Factor (SRF) signaling pathway, a critical regulator of myofibroblast activation. This guide presents a comparative analysis of the preclinical antifibrotic efficacy of a this compound analog against Nintedanib and Pirfenidone, highlighting its potential as a potent therapeutic candidate.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of a this compound analog (referred to as CCG Compound) with Nintedanib and Pirfenidone on key markers of fibrosis.
Table 1: In Vitro Inhibition of Myofibroblast Differentiation
| Compound | Target Pathway | Cell Type | Assay | Endpoint | Result |
| CCG Compound (CCG-203971) | Rho/MRTF/SRF | Human Lung Fibroblasts | Western Blot | α-SMA expression | Significant reduction |
| Nintedanib | PDGFR, FGFR, VEGFR | Human Lung Fibroblasts | Western Blot | α-SMA expression | Reduction |
| Pirfenidone | Multiple, including TGF-β and MRTF | Human Lung Fibroblasts | Western Blot | α-SMA expression | Reduction |
Table 2: In Vitro Inhibition of Extracellular Matrix Deposition
| Compound | Cell Type | Assay | Endpoint | Result |
| CCG Compound (CCG-203971) | Human Lung Fibroblasts | qRT-PCR | Collagen I mRNA | Significant reduction |
| Nintedanib | Human Lung Fibroblasts | qRT-PCR | Collagen I mRNA | Reduction |
| Pirfenidone | Human Lung Fibroblasts | qRT-PCR | Collagen I mRNA | Reduction |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment | Animal Model | Assay | Endpoint | Result vs. Vehicle |
| CCG Compound (CCG-257081) | Mouse | Hydroxyproline Assay | Lung Collagen Content | Significant reduction |
| Nintedanib | Mouse | Hydroxyproline Assay | Lung Collagen Content | Significant reduction |
| Pirfenidone | Mouse | Hydroxyproline Assay | Lung Collagen Content | Significant reduction |
Signaling Pathways and Mechanisms of Action
The antifibrotic effects of this compound, Nintedanib, and Pirfenidone are mediated through distinct and overlapping signaling pathways.
Caption: Key signaling pathways in fibrosis and points of intervention for this compound, Nintedanib, and Pirfenidone.
Experimental Workflow
The evaluation of antifibrotic compounds typically follows a standardized workflow, from in vitro screening to in vivo validation.
Caption: A typical experimental workflow for the evaluation of novel antifibrotic compounds.
Detailed Experimental Protocols
1. Cell Culture and Induction of Myofibroblast Differentiation
-
Cell Line: Primary Human Lung Fibroblasts (HLFs).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction: To induce myofibroblast differentiation, sub-confluent HLF cultures are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (5 ng/mL) for 48 hours.
2. Quantitative Real-Time PCR (qRT-PCR) for Collagen I Expression
-
RNA Extraction: Total RNA is extracted from cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix and gene-specific primers for COL1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
COL1A1 Forward Primer: 5'-GTCACCCACCGACCAAGAAACC-3'
-
COL1A1 Reverse Primer: 5'-AAGTCCAGGCTGTCCAGGGATG-3'
-
-
Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method.
3. Western Blot for α-Smooth Muscle Actin (α-SMA)
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against α-SMA, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
4. Bleomycin-Induced Pulmonary Fibrosis Animal Model
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction: Mice are anesthetized and a single intratracheal instillation of bleomycin (1.5-3.0 U/kg) or saline (vehicle control) is administered.
-
Treatment: Test compounds (this compound analog, Nintedanib, Pirfenidone) or vehicle are administered daily via oral gavage, starting from day 7 post-bleomycin instillation until sacrifice on day 21.
5. Hydroxyproline Assay for Lung Collagen Content
-
Tissue Preparation: The right lung is excised, weighed, and homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours.
-
Assay: The hydroxyproline content in the hydrolysate is determined colorimetrically using a chloramine-T/Ehrlich's reagent-based assay. Absorbance is measured at 550 nm.
-
Calculation: A standard curve is generated using known concentrations of hydroxyproline, and the total collagen content is calculated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
Conclusion
The preclinical data presented in this guide suggests that this compound, through its targeted inhibition of the Rho/MRTF/SRF pathway, demonstrates potent antifibrotic effects comparable to the established standards of care, Nintedanib and Pirfenidone. Notably, recent evidence suggests that Pirfenidone may also exert some of its effects through the MRTF pathway, providing a mechanistic link to the action of this compound.[1] The distinct and potentially more targeted mechanism of action of this compound may offer a favorable efficacy and safety profile. Further investigation, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of fibrotic diseases.
References
Safety Operating Guide
Navigating the Disposal of CCG-232964: A Guide for Laboratory Professionals
For immediate implementation, all personnel must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory compliance before handling or disposing of CCG-232964. The following guidelines are based on best practices for the disposal of research-grade chemical compounds in the absence of a specific Safety Data Sheet (SDS).
This compound is an orally active inhibitor of the Rho/MRTF/SRF signaling pathway. As with any novel chemical entity, prudence dictates treating it as potentially hazardous. Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for a preliminary risk assessment.
| Property | Value |
| CAS Number | 2349373-70-0 |
| Molecular Formula | C₁₅H₁₅ClN₂O₃S |
| Molecular Weight | 338.81 g/mol |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols: General Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is designed to be a foundational guide and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or contaminated solid this compound into a dedicated, clearly labeled hazardous waste container.
-
This includes contaminated personal protective equipment (e.g., gloves, weighing paper).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2349373-70-0"
-
An estimate of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Scheduling Waste Pickup:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your EHS department to schedule a waste pickup.
-
Do not pour any amount of this compound, solid or in solution, down the drain.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling Guidance for CCG-232964
Disclaimer: A specific Safety Data Sheet (SDS) for CCG-232964 containing detailed toxicological and physical properties was not publicly available at the time of this writing. Therefore, this guidance is based on best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution in all handling, storage, and disposal procedures. All operations should be conducted by personnel trained in laboratory safety and the handling of potent compounds.
This compound is an orally active inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway. As an inhibitor of this critical cellular pathway, it has the potential to exert significant biological effects. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Handling of solid compound (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filter- Double-gloving (nitrile or neoprene)- Chemical-resistant disposable gown or lab coat- Safety glasses or goggles (in addition to full-face respirator)- Closed-toe shoes |
| Preparation of solutions | - Chemical fume hood- Full-face respirator or, at minimum, a half-mask respirator with appropriate cartridges- Double-gloving (nitrile or neoprene)- Chemical-resistant disposable gown or lab coat- Safety goggles- Closed-toe shoes |
| In vitro/In vivo experiments | - Determined by risk assessment, but at a minimum:- Lab coat- Single-gloving (nitrile)- Safety glasses- Closed-toe shoes |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential to minimize risk.
Operational Plan: Step-by-Step Guidance
-
Preparation and Area Designation:
-
Designate a specific area within the laboratory for the handling of this compound, preferably within a chemical fume hood or a designated containment area.
-
Ensure all necessary PPE, spill kits, and waste containers are readily accessible before beginning work.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Reconstitution:
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting the compound, add the solvent slowly to the vial containing the solid to avoid splashing.
-
-
Experimental Procedures:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
When performing experiments, use techniques that minimize the generation of aerosols.
-
-
Decontamination:
-
After each use, decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the solvent used; consult your institution's safety office for guidance.
-
Wipe down the work surface with the appropriate decontaminating solution, followed by a final wipe with 70% ethanol.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Compound | - Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Solutions | - Collect in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated, labeled hazardous waste container. |
Visualized Workflows and Pathways
To further clarify procedures and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Simplified Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
